Pyraclostrobin-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H18ClN3O4 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
trideuteriomethyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3 |
InChI Key |
HZRSNVGNWUDEFX-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC([2H])([2H])[2H] |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Pyraclostrobin-d6 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Pyraclostrobin-d6 in research, focusing on its critical role as an internal standard in analytical methodologies. Pyraclostrobin, a broad-spectrum strobilurin fungicide, is extensively used in agriculture to control a wide range of plant pathogens.[1][2] Consequently, sensitive and accurate methods are required to monitor its residue levels in various environmental and biological matrices. This guide will detail the experimental protocols, present quantitative data from relevant studies, and illustrate key workflows and pathways using Graphviz diagrams.
Core Application: An Internal Standard for Accurate Quantification
This compound is a stable isotope-labeled version of pyraclostrobin, where six hydrogen atoms have been replaced with deuterium. Its primary and crucial use in research is as an internal standard (IS) for the quantification of pyraclostrobin in complex samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. Since this compound is chemically identical to pyraclostrobin, it behaves similarly throughout the analytical process. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard. This allows for a more accurate and precise calculation of the analyte concentration.
Quantitative Data from Pyraclostrobin Analysis using LC-MS/MS
The following tables summarize typical quantitative data from studies analyzing pyraclostrobin residues in various matrices. While these studies may not all explicitly state the use of this compound, the reported limits of detection (LOD), limits of quantification (LOQ), and recovery rates are representative of the performance of methods that employ a deuterated internal standard for accurate quantification.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyraclostrobin in Various Matrices
| Matrix | Method | LOD | LOQ | Reference |
| Drinking and Surface Water | LC/MS/MS | 0.0006 µg/L | 0.003 µg/L | [3] |
| Peanut and Soil | QuEChERS-LC-MS/MS | - | 0.00026 - 0.0037 mg/kg | |
| Cucumber | QuEChERS-UHPLC-MS/MS | - | - | [4] |
| Pepper and Soil | LC-MS/MS | 0.0015 mg/kg | 0.005 mg/kg | [5] |
| Apples | UHPLC-MS/MS | - | 0.01 mg/kg | [1][6] |
| Wax Gourd | HPLC-MS/MS | - | 0.01 mg/kg | [2] |
Table 2: Recovery Rates of Pyraclostrobin in Spiked Samples
| Matrix | Fortification Levels | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Peanut and Soil | 0.005, 0.05, 0.5 mg/kg | 80.3 - 109.4 | 1.1 - 8.2 | |
| Cucumber | Three spiking levels | 89.8 - 103.6 | 3.6 - 7.5 | [4] |
| Pepper | Three spiking levels | 80.14 - 97.69 | < 6.5 | [5] |
| Apples | 0.01, 0.05, 0.5 mg/kg | 96.0 - 103.8 | 0.8 - 2.3 | [1][6] |
| Wax Gourd | 0.01, 0.1, 1.0 mg/kg | 95.8 - 102.4 | 2.1 - 3.8 | [2] |
Detailed Experimental Protocol: A Representative QuEChERS and LC-MS/MS Method
The following is a detailed, representative protocol for the analysis of pyraclostrobin in a food matrix, such as cucumber, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis. This protocol is a composite based on common practices in the cited literature where an internal standard like this compound would be employed.[4]
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound in acetonitrile to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both pyraclostrobin and this compound. For pyraclostrobin, typical transitions might be m/z 388 → 194 and 388 → 163. For this compound, the precursor ion would be m/z 394, with corresponding product ions.
Visualizing Workflows and Pathways
Experimental Workflow for Pyraclostrobin Quantification
Simplified Metabolic Pathway of Pyraclostrobin
References
- 1. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Dissipation kinetics and safety evaluation of pyraclostrobin and its desmethoxy metabolite BF 500-3 in a cucumber greenhouse agroecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and method validation of difenoconazole, propiconazole and pyraclostrobin in pepper and soil by LC-MS/MS in field trial samples from three provinces, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
pyraclostrobin-d6 chemical structure and properties
An In-depth Technical Guide to Pyraclostrobin-d6
Introduction
This compound is the deuterated isotopologue of pyraclostrobin, a broad-spectrum fungicide from the strobilurin class.[1][2][3] Developed by BASF, pyraclostrobin acts by inhibiting mitochondrial respiration in fungi, which disrupts energy production and leads to cell death.[1][2][4][5] this compound contains six deuterium atoms in place of hydrogen atoms on the two methoxy groups. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7] Its use allows for precise and accurate measurement of pyraclostrobin residues in various matrices, including food crops and environmental samples, by correcting for variations during sample preparation and analysis.[6]
Chemical Structure and Properties
This compound shares the same core structure as its parent compound but is distinguished by the substitution of six hydrogen atoms with deuterium. The deuteration is specifically located on the N-methoxy and methyl ester functional groups, as indicated by its IUPAC name and SMILES notation.[8][9]
Chemical Structure Diagram
The diagram below illustrates the molecular structure of this compound, highlighting the key functional groups and the location of the deuterium labels (D).
Caption: Simplified block diagram of the this compound chemical structure.
Physicochemical Properties
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 175013-18-0 (Unlabeled) | [8][9][10] |
| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [8][9][10] |
| Molecular Weight | 393.85 g/mol | [8][9][10] |
| Synonyms | N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester-d6 | [8][10] |
| Appearance | Beige or White Crystalline Solid/Powder | [8][11] |
| Purity | >95% (Typically analyzed by HPLC) | [9] |
| SMILES | [2H]C([2H])([2H])OC(=O)N(OC([2H])([2H])[2H])c1ccccc1COc1ccn(-c2ccc(Cl)cc2)n1 | [8] |
| InChI Key | HZRSNVGNWUDEFX-WFGJKAKNSA-N | [8] |
Mechanism of Action
Pyraclostrobin functions as a Quinone outside Inhibitor (QoI), a class of fungicides that target cellular energy production.[12] Its mechanism of action involves the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain.[1][4][13]
Specifically, pyraclostrobin binds to the Qo site of the Cytochrome bc1 complex (Complex III), preventing the transfer of electrons from ubiquinol to cytochrome c.[5][12][14] This disruption halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[5][12][14] The resulting energy deficit leads to the cessation of fungal spore germination and mycelial growth, ultimately causing cell death.[1][5][12] This targeted action is highly effective against a wide spectrum of fungal pathogens.[2]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of Pyraclostrobin on the mitochondrial electron transport chain.
Caption: Pyraclostrobin blocks electron transfer at Complex III, halting ATP synthesis.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the accurate quantification of pyraclostrobin residues in complex matrices. Below is a representative protocol for its use in a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS.[6][15]
Protocol: Quantification in Pepper Fruit via UPLC-MS/MS
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative sample of pepper fruit.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound standard solution (e.g., 100 µL of 1 µg/mL in acetonitrile) to the sample.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a microcentrifuge tube containing a d-SPE cleanup sorbent mixture (e.g., 150 mg MgSO₄, 40 mg nano-zirconia, 10 mg C18).[15] Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. Instrumental Analysis (UPLC-MS/MS) The following table outlines typical starting conditions for the analysis.
| Parameter | Setting |
| UPLC System | |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | |
| Pyraclostrobin (Analyte) | Precursor Ion (Q1): 388.1 -> Product Ions (Q3): 194.1 (Quantifier), 163.1 (Qualifier) |
| This compound (IS) | Precursor Ion (Q1): 394.1 -> Product Ion (Q3): 200.1 (Quantifier) |
3. Quantification A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of pyraclostrobin in the unknown sample is then calculated from this curve, providing a highly accurate result corrected for any sample loss or matrix effects.
Experimental Workflow Diagram
This diagram outlines the logical flow from sample collection to final data analysis.
Caption: Standard workflow for pesticide residue analysis using an internal standard.
References
- 1. Pyraclostrobin (JMPR 2003) [inchem.org]
- 2. Use of pyraclostrobin - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 5. pomais.com [pomais.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | CAS | LGC Standards [lgcstandards.com]
- 10. scbt.com [scbt.com]
- 11. Pyraclostrobin D6 [a-2-s.com]
- 12. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]
- 13. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mitochondrial Respiratory Inhibition Promoted by Pyraclostrobin in Fungi is Also Observed in Honey Bees | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 15. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
pyraclostrobin-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pyraclostrobin-d6, an isotopically labeled form of the broad-spectrum fungicide Pyraclostrobin. This document outlines its chemical properties, its primary application in analytical testing, a representative experimental protocol, and the biochemical pathway of its unlabeled counterpart.
Core Data Presentation
This compound serves as an internal standard for the quantification of pyraclostrobin in various matrices. The deuterated form ensures accurate detection and quantification in mass spectrometry-based analytical methods.
| Property | Value | Citations |
| CAS Number (unlabeled) | 175013-18-0 | [1][2] |
| Molecular Weight | 393.85 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [1][2][3][4] |
Mechanism of Action: Inhibition of Mitochondrial Respiration
Pyraclostrobin, the non-labeled parent compound, belongs to the strobilurin class of fungicides. Its primary mechanism of action is the inhibition of mitochondrial respiration in fungi.[1][3][4][5][6] Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1][2] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the production of ATP, the essential energy currency of the cell.[2] The disruption of the electron transport chain ultimately leads to the cessation of fungal cell growth and death.[2][3]
Caption: Mechanism of action of Pyraclostrobin.
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods for the detection of pyraclostrobin. Below is a representative protocol for the analysis of pyraclostrobin in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for its deuterated analogue.
Objective: To quantify the concentration of pyraclostrobin in a water sample.
Materials:
-
Water sample (50 mL)
-
Pyraclostrobin analytical standard
-
This compound (internal standard)
-
Formic acid
-
Ethyl acetate
-
Acetonitrile
-
C18 Solid-Phase Extraction (SPE) column
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Acidify 50 mL of the water sample with formic acid.
-
Prepare a standard spiking solution containing a known concentration of pyraclostrobin and this compound.
-
Fortify the acidified water sample with the internal standard (this compound).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column.
-
Load the acidified and fortified water sample onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analytes (pyraclostrobin and this compound) from the column using two aliquots of ethyl acetate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined ethyl acetate eluates to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution of acetonitrile and water (20:80, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a mobile phase gradient (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Detect and quantify pyraclostrobin and this compound using tandem mass spectrometry in positive ion mode, monitoring for specific precursor-to-product ion transitions.
-
-
Quantification:
-
Calculate the concentration of pyraclostrobin in the original water sample by comparing the peak area ratio of pyraclostrobin to this compound against a calibration curve prepared with known concentrations of the analytical standard and internal standard.
-
Caption: Analytical workflow for Pyraclostrobin.
References
- 1. pomais.com [pomais.com]
- 2. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]
- 3. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 4. fao.org [fao.org]
- 5. Use of pyraclostrobin - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 6. lin-chemical.com [lin-chemical.com]
An In-depth Technical Guide to the Core Differences Between Pyraclostrobin and Pyraclostrobin-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of pyraclostrobin and its deuterated isotopologue, pyraclostrobin-d6. Pyraclostrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi.[1][2] this compound, a stable isotope-labeled version of pyraclostrobin, serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide delves into their distinct physicochemical properties, synthesis, biological activity, and metabolism, offering detailed experimental protocols and visual representations of key pathways to support researchers in their scientific endeavors. The primary distinction lies in the isotopic substitution of six hydrogen atoms with deuterium in the methoxy and methyl ester groups of this compound, which imparts a higher mass without significantly altering its chemical reactivity, making it an ideal internal standard for bioanalytical assays.
Physicochemical Properties
The fundamental physicochemical properties of pyraclostrobin and this compound are summarized below. The inclusion of deuterium in this compound results in a slightly higher molecular weight compared to its non-deuterated counterpart.
| Property | Pyraclostrobin | This compound |
| Molecular Formula | C₁₉H₁₈ClN₃O₄ | C₁₉H₁₂D₆ClN₃O₄ |
| Molecular Weight | 387.82 g/mol | 393.85 g/mol |
| CAS Number | 175013-18-0 | 175013-18-0 (unlabeled) |
| Appearance | White to light beige crystalline solid | Beige solid |
| Melting Point | 63.7-65.2 °C | Not available |
| Boiling Point | 501.1 ± 60.0 °C (Predicted) | Not available |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | Not available |
| Solubility | Water: 1.9 mg/L (20 °C) | Not available |
| pKa | -0.23 ± 0.10 (Predicted) | Not available |
Synthesis
The synthesis of pyraclostrobin is a multi-step process. While a detailed, step-by-step protocol for this compound is not publicly available, it is synthesized using deuterated starting materials in a similar synthetic route.
Synthesis of Pyraclostrobin
The synthesis of pyraclostrobin typically involves the following key steps:
-
Synthesis of p-chlorophenylhydrazine hydrochloride: This is often prepared from p-chloroaniline.
-
Cyclization: Reaction with a suitable reagent to form the pyrazole ring, yielding 1-(4-chlorophenyl)-3-pyrazolone.
-
Hydroxylation: Conversion of the pyrazolone to 1-(4-chlorophenyl)-3-hydroxypyrazole.
-
Etherification: Coupling of 1-(4-chlorophenyl)-3-hydroxypyrazole with a substituted o-nitrotoluene derivative.
-
Reduction: Reduction of the nitro group to an amino group.
-
Carbamoylation: Introduction of the N-methoxycarbamate group to yield pyraclostrobin.
Conceptual Synthesis of this compound
The synthesis of this compound would follow a similar pathway to pyraclostrobin, with the key difference being the use of deuterated reagents to introduce the six deuterium atoms onto the methoxy and methyl ester groups. This would likely involve the use of deuterated methanol (CD₃OD) or other deuterated methylating agents during the final steps of the synthesis.
References
Safeguarding the Standard: A Technical Guide to the Stability and Storage of Pyraclostrobin-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for pyraclostrobin-d6, a deuterated internal standard crucial for the accurate quantification of the fungicide pyraclostrobin. Understanding the stability profile of this compound is paramount for ensuring the integrity of analytical data in research, development, and quality control settings. This guide synthesizes available data on storage, outlines potential degradation pathways, and provides a detailed experimental protocol for stability assessment.
Executive Summary
This compound, when stored under appropriate conditions, is a stable isotopically labeled standard. The primary recommendation for long-term storage of the neat compound is at -20°C . For solutions, storage at 2-8°C is also suggested, although stability in various solvents over extended periods requires verification. Key factors influencing stability include temperature, light, and pH. Degradation pathways for the parent compound, pyraclostrobin, primarily involve hydrolysis of the carbamate group and cleavage of the ether linkage, processes that are also relevant to the deuterated analogue.
Stability and Storage Recommendations
Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on available data from chemical suppliers and scientific literature.
| Parameter | Recommendation | Source |
| Storage Temperature (Neat) | -20°C | LGC Standards[1] |
| Storage Temperature (In Solution) | 2-8°C (for certified reference material) | Sigma-Aldrich[2] |
| Container | Tightly sealed, light-protecting vials | General laboratory best practices |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. | General laboratory best practices |
It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for specific storage instructions and expiry dates.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively documented, the degradation pathways of its non-deuterated counterpart, pyraclostrobin, have been studied. The primary routes of degradation are hydrolysis and photolysis. The deuteration at the methoxy groups is not expected to alter these pathways significantly, although it may have a minor effect on the reaction rates (kinetic isotope effect).
-
Hydrolysis: Pyraclostrobin is stable to hydrolysis in acidic conditions (pH 5.0) but degradation can occur under neutral to basic conditions.[3][4][5] The main hydrolysis product results from the cleavage of the carbamate ester bond.
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of pyraclostrobin.[3][4][5][6] Photodegradation can involve cleavage of the ether linkage and other rearrangements of the molecule.
-
Microbial Degradation: In environmental matrices, microbial activity can contribute to the breakdown of pyraclostrobin.[7] This is less of a concern for pure standards stored in a laboratory setting but is relevant for understanding the fate of the compound in biological assays.
The following diagram illustrates the key known degradation pathways for pyraclostrobin, which are presumed to be the primary pathways for this compound as well.
Experimental Protocol for Stability Assessment
To ensure the continued integrity of this compound stocks, particularly for solutions stored over time, a stability assessment should be performed. The following protocol provides a general framework that can be adapted to specific laboratory needs.
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over a set period.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Amber glass vials with PTFE-lined caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Validated analytical column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
From the stock solution, prepare a series of working solutions at a concentration relevant to the intended analytical application.
-
Aliquot these solutions into amber glass vials, seal tightly, and label appropriately.
-
-
Storage Conditions:
-
Store the stability samples under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Include a set of samples stored under accelerated degradation conditions (e.g., 40°C) to identify potential degradation products more rapidly.
-
Protect samples from light.
-
-
Analysis:
-
Time Zero (T0) Analysis: Immediately after preparation, analyze a set of freshly prepared standards and one of the stability samples to establish the initial concentration and purity.
-
Scheduled Analysis: Analyze the stability samples at predetermined time points (e.g., 1, 3, 6, 12 months for long-term studies; 1, 2, 4 weeks for accelerated studies).
-
Analytical Method: Use a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products. A suitable starting point for method development could be a reversed-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid.[8]
-
-
Data Evaluation:
-
Calculate the concentration of this compound in each sample at each time point relative to the T0 concentration.
-
Monitor for the appearance of any new peaks, which could indicate degradation products.
-
Establish acceptance criteria for stability (e.g., concentration remains within ±5% of the initial concentration).
-
The following workflow diagram illustrates the key steps in a stability assessment study.
Conclusion
Maintaining the integrity of this compound is essential for accurate and reliable analytical results. Adherence to the recommended storage conditions, particularly storing the neat compound at -20°C, is the primary measure to ensure its long-term stability. While specific stability data for this compound in various solvents is limited, understanding the degradation pathways of the parent compound provides valuable insight into its potential lability. For critical applications, and especially for solutions stored over extended periods, conducting a stability study as outlined in this guide is strongly recommended to verify the continued suitability of the standard.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. 百克敏(吡唑醚菌酯) certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Biodegradation of pyraclostrobin by two microbial communities from Hawaiian soils and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijream.org [ijream.org]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Pyraclostrobin in Food Matrices using Pyraclostrobin-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Monitoring its residue levels in food products is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of pesticide residues.[2][3] The use of a stable isotope-labeled internal standard, such as pyraclostrobin-d6, is the gold standard for accurate and precise quantification as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed application note and protocol for the quantitative analysis of pyraclostrobin in food matrices using this compound as an internal standard with LC-MS/MS.
Principle
The method involves extracting pyraclostrobin and the this compound internal standard from a homogenized food sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure. The final extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of pyraclostrobin to the peak area of the this compound internal standard.
Experimental Protocols
1. Reagents and Materials
-
Pyraclostrobin analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction and cleanup kits (or individual salts and sorbents)
-
Syringe filters (0.22 µm, PTFE or equivalent)
2. Standard Solution Preparation
-
Pyraclostrobin Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyraclostrobin standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the pyraclostrobin stock solution with acetonitrile to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
3. Sample Preparation (QuEChERS Protocol)
The following protocol is a general guideline and may need to be optimized for specific food matrices.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water before homogenization.[4]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution (resulting in a concentration of 10 ng/g in the sample).
-
Cap the tube and shake vigorously for 1 minute.[4]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[5]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for the specific instrument used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient:
Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Pyraclostrobin 389.1 194.1 (Quantifier) 20 389.1 163.1 (Qualifier) 25 This compound (IS) 395.1 194.1 (Quantifier) 20 | | 395.1 | 163.1 (Qualifier) | 25 |
Note: The precursor ion for this compound is predicted based on a +6 Da mass shift from the unlabeled compound. The product ions are expected to be the same if the deuterium labels are not on the fragmented portion of the molecule. The collision energies are typical starting points and should be optimized for the specific instrument.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of pyraclostrobin. While these specific values were not generated using this compound as an internal standard, they are representative of the performance expected from a validated LC-MS/MS method for pyraclostrobin analysis.
Table 1: Method Validation Parameters for Pyraclostrobin Analysis
| Parameter | Result | Reference |
| Linearity (R²) | ≥ 0.99 | [8] |
| Limit of Quantification (LOQ) | 0.001 - 0.05 mg/kg | [5][9] |
| Limit of Detection (LOD) | 0.0003 - 0.015 mg/kg | [5][9] |
Table 2: Recovery and Precision Data for Pyraclostrobin in Various Food Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Apple | 0.01 | 96.0 - 103.8 | 0.8 - 2.3 | [8] |
| 0.05 | 96.0 - 103.8 | 0.8 - 2.3 | [8] | |
| 0.5 | 96.0 - 103.8 | 0.8 - 2.3 | [8] | |
| Strawberry | 0.001 | 97 - 104 | 1 - 6 | |
| 0.01 | 97 - 104 | 1 - 6 | ||
| 0.1 | 97 - 104 | 1 - 6 | ||
| Peanut | 0.005 | 80.3 - 109.4 | 1.1 - 8.2 | [9] |
| 0.05 | 80.3 - 109.4 | 1.1 - 8.2 | [9] | |
| 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | [9] | |
| Lettuce | 0.1 | 80 - 106 | 1.87 - 13.54 | [5] |
| 1.0 | 80 - 106 | 1.87 - 13.54 | [5] | |
| 2.5 | 80 - 106 | 1.87 - 13.54 | [5] |
Mandatory Visualizations
Caption: Experimental workflow for pyraclostrobin analysis.
Caption: MRM logic for pyraclostrobin and its internal standard.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. epa.gov [epa.gov]
- 8. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pyraclostrobin Residues Using Pyraclostrobin-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis.
Introduction
Pyraclostrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Its extensive use necessitates sensitive and accurate analytical methods to monitor its residue levels in food and environmental samples, ensuring consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a prevalent approach for pesticide analysis.[2][3][4][5]
The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for analyte loss during sample preparation and compensating for matrix effects in the MS/MS detector. Pyraclostrobin-d6, a deuterated analog of pyraclostrobin, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the target analyte.[6] This application note provides a detailed protocol for the determination of pyraclostrobin in various matrices using this compound as an internal standard.
Principle of the Method
A homogenized sample is spiked with a known concentration of this compound internal standard. Pyraclostrobin and the internal standard are then extracted from the sample matrix using acetonitrile. An extraction/partitioning step, induced by the addition of salts, separates the acetonitrile layer from the aqueous and solid phases. The resulting extract is further cleaned using dispersive solid-phase extraction (dSPE) to remove interfering matrix components such as pigments, lipids, and sugars. The final extract is analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of pyraclostrobin to this compound and comparing it against a matrix-matched calibration curve.
Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Water (Type I), Formic Acid.
-
Standards: Pyraclostrobin (PESTANAL®, analytical standard), this compound.
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate, Sodium Sesquihydrate. (Pre-packaged QuEChERS extraction salts are recommended, e.g., AOAC or EN 15662 formulations).
-
dSPE Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB) for pigmented samples, C18 for high-fat samples. (Pre-packaged dSPE tubes are recommended).
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, LC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh an appropriate amount of pyraclostrobin and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare an intermediate stock solution of pyraclostrobin by diluting the stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution. A typical concentration range is 0.005 to 0.1 mg L⁻¹.[7]
3. Sample Preparation (Modified QuEChERS Protocol)
-
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For low-water content samples, add an appropriate amount of water to achieve a total water content similar to high-water matrices.[4]
-
Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Partitioning: Add the appropriate QuEChERS extraction salt packet (e.g., MgSO₄, NaCl, and citrates). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing MgSO₄ and an appropriate sorbent (see Table 2).
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Analysis: Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient starts with high aqueous phase, ramps up to high organic phase, holds, and then re-equilibrates.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions should be optimized for the instrument in use. Typical transitions are listed in Table 1.
-
Data Presentation
Table 1: Typical MS/MS Parameters for Pyraclostrobin and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
|---|---|---|---|
| Pyraclostrobin | 388.1 | 194.1 | 163.1 |
| This compound | 394.1 | 200.1 | 163.1 |
Note: Transitions are based on published methods[10] and expected mass shift for the deuterated standard.
Table 2: Recommended dSPE Sorbents for Different Sample Matrices
| Matrix Type | Primary Sorbent | Additional Sorbent(s) | Purpose |
|---|---|---|---|
| General Fruits & Vegetables | PSA | - | Removes organic acids, sugars. |
| High Pigment (e.g., berries, leafy greens) | PSA | Graphitized Carbon Black (GCB) | Removes pigments, sterols. |
| High Fat (e.g., avocado, nuts) | PSA | C18 | Removes non-polar interferences, lipids. |
Adapted from general QuEChERS guidelines.[4]
Table 3: Summary of Method Performance Data from Published Studies
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
|---|---|---|---|---|---|
| Peanut & Soil | 0.005, 0.05, 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.00026 - 0.0037 | [2] |
| Apples | 0.005 - 0.1 (mg/L) | 96.0 - 103.8 | 0.8 - 2.3 | N/A | [7] |
| Rosa roxburghii Fruit | 0.1, 1, 5 | 90.6 - 105.5 | 1.56 - 3.18 | <0.001 | [3] |
| Sweet Corn | N/A | N/A | N/A | 0.02 | [11] |
| Persimmon | N/A | >120% (without IS) | N/A | <0.01 | [5] |
| Various Plant Matrices | N/A | Typically 80-99 | N/A | 0.02 | [10][12] |
N/A: Not available in the cited reference.
Mandatory Visualizations
References
- 1. fao.org [fao.org]
- 2. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissipation and Residues of Pyraclostrobin in Rosa roxburghii and Soil under Field Conditions | MDPI [mdpi.com]
- 4. restek.com [restek.com]
- 5. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. fao.org [fao.org]
- 11. Modification of the existing maximum residue level for pyraclostrobin in sweet corn | EFSA [efsa.europa.eu]
- 12. fao.org [fao.org]
Application Note: High-Throughput Analysis of Pyraclostrobin in Food Matrices Using a Modified QuEChERS Protocol with Pyraclostrobin-d6 Internal Standard
Abstract
This application note details a robust and efficient method for the determination of pyraclostrobin residues in various food matrices. The sample preparation employs the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, incorporating pyraclostrobin-d6 as an internal standard to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and quality control professionals requiring a reliable and high-throughput approach for pesticide residue analysis.
Introduction
Pyraclostrobin is a broad-spectrum fungicide from the strobilurin class, widely used in agriculture to protect crops from various fungal diseases. Due to its extensive use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pyraclostrobin in food commodities to protect consumer health. Accurate and sensitive analytical methods are crucial for monitoring these residues.
The QuEChERS method has become the standard for pesticide residue analysis in food due to its simplicity, speed, and low solvent consumption.[1][2] It involves a two-step process: an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove matrix co-extractives.[1] The use of an isotopically labeled internal standard, such as this compound, is critical for correcting analyte losses during sample preparation and compensating for matrix effects in LC-MS/MS analysis, thereby improving method accuracy and reproducibility.
This application note provides a detailed protocol for the extraction and cleanup of pyraclostrobin from various food matrices using the buffered QuEChERS method (AOAC 2007.01) and its subsequent quantification by LC-MS/MS.
Experimental
2.1. Materials and Reagents
-
Pyraclostrobin (analytical standard, >99% purity)
-
This compound (internal standard, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Magnesium Sulfate, anhydrous (MgSO₄)
-
Sodium Chloride (NaCl)
-
Sodium Citrate, dibasic sesquihydrate
-
Sodium Citrate, tribasic dihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized Carbon Black (GCB) (for pigmented matrices)
-
QuEChERS extraction salt packets and dSPE tubes may be sourced from various suppliers.
2.2. Equipment
-
High-speed homogenizer
-
Centrifuge capable of >4000 rcf
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
LC-MS/MS system
2.3. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of pyraclostrobin and this compound in acetonitrile at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the pyraclostrobin stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 µg/mL. This concentration may require optimization based on the specific sample matrix and instrument response.
-
Sample Homogenization: Homogenize the food sample (e.g., fruits, vegetables) to a uniform consistency. For samples with high water content, it may be beneficial to freeze-dry and then grind them.
QuEChERS Protocol
3.1. Extraction
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
3.2. Dispersive SPE (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate cleanup sorbents.
-
For general fruit and vegetable samples: 150 mg MgSO₄ and 50 mg PSA.
-
For samples with high fat content: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
For highly pigmented samples: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB (use the minimum amount of GCB necessary to avoid loss of planar pesticides like pyraclostrobin).
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
-
Transfer the supernatant to an autosampler vial, filtering through a 0.22 µm syringe filter if necessary. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed by LC-MS/MS. The specific column, mobile phases, and MS/MS parameters should be optimized for the instrument being used. A general set of parameters is provided below.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Pyraclostrobin: 388.1 -> 194.1 (Quantifier), 388.1 -> 163.1 (Qualifier)[3] This compound: 394.1 -> 200.1 (Quantifier) |
Results and Discussion
The performance of this method was evaluated across several matrices. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to accurate quantification.
Table 1: Method Performance Data for Pyraclostrobin in Various Matrices
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Peanut | 0.005 - 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.0037 | [4] |
| Soil | 0.005 - 0.5 | 80.3 - 109.4 | 1.1 - 8.2 | 0.00057 | [4] |
| Apple | 0.005 - 0.1 (mg/L) | 96.0 - 103.8 | 0.8 - 2.3 | <0.010 | [5] |
| Persimmon | 1 µg/kg | 70 - 120 | ≤ 20 | 1 µg/kg | [6] |
| Pepper | 0.0360-0.272 (µg/kg) | 91 - 107 | 3.7 - 9.6 | 0.120-0.910 (µg/kg) | [7] |
| Proso Millet | 0.25–10 (µg/kg) | 86 - 114 | ≤ 20 | 0.25–10 (µg/kg) | [3] |
Recovery and RSD values are typically determined from at least five replicate measurements. LOQ (Limit of Quantitation) is the lowest validated spiked level meeting recovery and precision criteria.
Experimental Workflow Diagram
Caption: QuEChERS workflow for pyraclostrobin analysis.
Conclusion
The described QuEChERS protocol, incorporating this compound as an internal standard, provides a fast, effective, and reliable method for the determination of pyraclostrobin residues in a variety of food matrices. The method demonstrates excellent recovery and precision, meeting the requirements for regulatory monitoring. The use of an isotopically labeled internal standard is highly recommended to ensure data quality by mitigating matrix effects and correcting for procedural losses.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. sciex.jp [sciex.jp]
- 3. Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residue determination of pyraclostrobin, picoxystrobin and its metabolite in pepper fruit via UPLC-MS/MS under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Pyraclostrobin-d6 Working Standard Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of pyraclostrobin-d6 working standard solutions. This compound, a deuterated isotopologue of the fungicide pyraclostrobin, is commonly utilized as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of pyraclostrobin residues in various matrices. The protocol herein outlines the necessary steps for preparing a stock solution from a neat (solid) standard and the subsequent serial dilutions to achieve the desired working solution concentrations. Adherence to this protocol will ensure the accuracy and reproducibility of analytical results.
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on crops.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[2][3] Due to its widespread use, regulatory bodies worldwide require monitoring of its residue levels in food and environmental samples. Accurate quantification of pyraclostrobin is crucial for ensuring food safety and environmental protection.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. It compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results. This application note provides a comprehensive guide for the preparation of this compound working standard solutions for use in such analytical methods.
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂D₆ClN₃O₄ | [4][5] |
| Molecular Weight | 393.85 g/mol | [4][5] |
| Appearance | Beige or white solid | [4] |
| Purity | >95% (HPLC) | [5] |
| Storage Temperature | -20°C | [6] |
Experimental Protocol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound, followed by the preparation of intermediate and working standard solutions.
Materials and Equipment
-
This compound neat standard
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A): 1 mL, 10 mL, 100 mL
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with screw caps
-
Vortex mixer
-
Ultrasonic bath
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Reagent water (Type I)
Preparation of Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound neat standard into a clean, tared 1 mL volumetric flask. Record the exact weight.
-
Dissolution: Add a small volume of acetonitrile (approximately 0.5 mL) to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.
-
Volume Adjustment: Allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer and Storage: Transfer the stock solution to a labeled amber glass vial and store it in a freezer at -20°C. This solution is stable for at least 6 months when stored under these conditions.[5]
Preparation of Intermediate and Working Standard Solutions
Intermediate and working standard solutions are prepared by serial dilution of the stock solution. The concentrations of the working standards should bracket the expected concentration range of the analyte in the samples. The following is an example of a serial dilution to prepare a set of working standards.
Workflow for Preparation of this compound Solutions
Caption: Workflow for the preparation of this compound stock and working standard solutions.
| Step | Action | Diluent | Final Concentration |
| 1. Intermediate Solution | Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. | Acetonitrile | 10 µg/mL |
| 2. Working Solution 1 | Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. | Acetonitrile/Water (50:50, v/v) | 1 µg/mL |
| 3. Working Solution 2 | Pipette 50 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. | Acetonitrile/Water (50:50, v/v) | 0.5 µg/mL |
| 4. Working Solution 3 | Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. | Acetonitrile/Water (50:50, v/v) | 0.1 µg/mL |
Note: The final diluent for the working solutions should be compatible with the initial mobile phase conditions of the LC-MS/MS method to ensure good peak shape. A mixture of acetonitrile and water is commonly used.[7] For some applications, the addition of a small amount of formic acid (e.g., 0.1%) to the diluent may be beneficial.[7]
Stability and Storage
Proper storage of standard solutions is critical to maintain their integrity and ensure the accuracy of analytical measurements.
| Solution | Storage Temperature | Container | Estimated Stability |
| Neat Standard | -20°C | Manufacturer's original vial | As per manufacturer's expiration date |
| Stock Solution (1 mg/mL) | -20°C | Amber glass vial | At least 6 months[5] |
| Intermediate & Working Solutions | -20°C or 4°C | Amber glass vial | Recommended to be prepared fresh daily or weekly |
It is good laboratory practice to periodically check the concentration and purity of the stock solution against a new, independently prepared standard.
Safety Precautions
-
Pyraclostrobin is considered to have low acute toxicity; however, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
All handling of the neat standard and preparation of solutions should be performed in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for pyraclostrobin for complete safety information.
Conclusion
This application note provides a detailed and practical protocol for the preparation of this compound working standard solutions. By following these procedures, researchers, scientists, and drug development professionals can confidently prepare accurate and stable standard solutions for use as internal standards in the quantitative analysis of pyraclostrobin. The use of a deuterated internal standard is essential for robust and reliable analytical methods, particularly for complex sample matrices.
References
- 1. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. epa.gov [epa.gov]
Application Note: High-Sensitivity Analysis of Pyraclostrobin in Environmental Water Samples Using Isotope Dilution Mass Spectrometry with Pyraclostrobin-d6
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of pyraclostrobin in various environmental water matrices, including drinking and surface water. The protocol employs a solid-phase extraction (SPE) sample preparation procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a deuterated internal standard, pyraclostrobin-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is ideal for researchers, environmental scientists, and regulatory bodies requiring reliable monitoring of pyraclostrobin levels in aqueous environments.
Introduction
Pyraclostrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases on crops.[1] Due to its extensive use, there is a potential for contamination of surface and groundwater sources through runoff and spray drift.[1] Monitoring pyraclostrobin residues in environmental water is crucial to assess potential ecological risks and ensure compliance with regulatory limits.
Isotope dilution analysis using a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for analyte loss during sample preparation and variations in instrument response.[2][3] This application note details a method utilizing this compound as an internal standard for the accurate quantification of pyraclostrobin in water samples. The method is based on established protocols for pesticide residue analysis and is suitable for trace-level detection.
Experimental Protocol
Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate, Formic Acid (LC-MS grade or equivalent)
-
Reagent Water: Deionized water, 18 MΩ·cm resistivity or better
-
Standards: Pyraclostrobin (analytical standard), this compound (internal standard)
-
Solid Phase Extraction (SPE): C18 SPE cartridges
-
Other: Volumetric flasks, pipettes, autosampler vials
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve pyraclostrobin and this compound in acetonitrile to prepare individual stock solutions.
-
Intermediate and Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 20:80 acetonitrile/water, v/v).[4] These standards should bracket the expected concentration range of the samples.
Sample Preparation
-
Sample Collection and Preservation: Collect water samples in clean glass containers and store them refrigerated at approximately 4°C until analysis.
-
Fortification with Internal Standard: To a 50 mL water sample, add a known amount of this compound internal standard solution.
-
Acidification: Acidify the sample by adding formic acid.[4]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by reagent water.
-
Load the acidified and fortified water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with ethyl acetate.[4]
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 20:80 acetonitrile/water, v/v).[4]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Gradient: A suitable gradient program to achieve chromatographic separation of pyraclostrobin.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two transitions for both pyraclostrobin and this compound for quantification and confirmation.
-
Data Presentation
The following table summarizes the quantitative performance parameters for the analysis of pyraclostrobin in water, based on established methods. These values represent typical performance targets for the described protocol.
| Parameter | Pyraclostrobin | Pyraclostrobin Metabolites | Reference |
| Limit of Quantitation (LOQ) | 0.003 µg/L | 0.03 µg/L | [4] |
| Limit of Detection (LOD) | 0.0006 µg/L | 0.006 µg/L | [4] |
| Fortification Levels | 0.003 and 0.03 µg/L | 0.03 and 0.3 µg/L | [4] |
| Matrix | Drinking Water, Surface Water | Drinking Water, Surface Water | [4] |
Experimental Workflow Diagram
References
Application Note: High-Throughput Analysis of Pyraclostrobin using UPLC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of pyraclostrobin in various matrices. The use of a deuterated internal standard, pyraclostrobin-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol, including a streamlined QuEChERS-based sample preparation, is suitable for high-throughput analysis in food safety, environmental monitoring, and agrochemical research.
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1][2][3][4] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance. UPLC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and speed.[1][5] The incorporation of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate quantification by correcting for potential variations during the analytical process.
This document provides a comprehensive protocol for the development and application of a UPLC-MS/MS method for pyraclostrobin, utilizing this compound as an internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution to achieve a final concentration of 50 ng/mL.
-
Vortex vigorously for 1 minute.
-
Add 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[6]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 150 mg of PSA and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6][8]
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 95% A
-
1.0 min: 95% A
-
8.0 min: 5% A
-
9.0 min: 5% A
-
9.1 min: 95% A
-
12.0 min: 95% A
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: (See Table 1)
Data Presentation
Table 1: UPLC-MS/MS Quantitative Data for Pyraclostrobin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Pyraclostrobin | 388.1 | 194.1 | 163.0 | 20 |
| This compound | 394.1 | 200.1 | 163.0 | 20 |
Mandatory Visualizations
Caption: Experimental workflow for pyraclostrobin analysis.
Caption: Logic of internal standard calibration.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of pyraclostrobin. The incorporation of this compound as an internal standard is essential for mitigating matrix effects and ensuring data accuracy. The described protocol is well-suited for routine analysis in various laboratories, contributing to the effective monitoring of this widely used fungicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyraclostrobin (JMPR 2003) [inchem.org]
- 4. ijream.org [ijream.org]
- 5. researchgate.net [researchgate.net]
- 6. fstjournal.com.br [fstjournal.com.br]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pyraclostrobin using Isotope Dilution Mass Spectrometry with d6-Pyraclostrobin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of chemical substances.[1][2] The method involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, deuterated pyraclostrobin (d6-pyraclostrobin)—to a sample.[1] This isotopically enriched internal standard (IS) is chemically identical to the analyte of interest (pyraclostrobin) and behaves similarly during sample preparation and analysis, but is distinguishable by its mass.[3] By measuring the ratio of the native analyte to the isotopically labeled internal standard, IDMS can correct for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible results.[4][5] This application note provides a detailed protocol for the quantitative analysis of pyraclostrobin in various matrices using d6-pyraclostrobin as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
2.1 Materials and Reagents
-
Pyraclostrobin analytical standard (≥98% purity)
-
Pyraclostrobin-d6 (d6-pyraclostrobin) analytical standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic Acid (LC-MS grade, ~99%)
-
QuEChERS extraction salts (e.g., anhydrous MgSO₄, NaCl) for solid samples.[6]
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18) for cleanup.[6]
-
Solid-Phase Extraction (SPE) C18 cartridges for water samples.[7][8]
-
Volumetric flasks, pipettes, and autosampler vials
2.2 Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of pyraclostrobin standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Accurately weigh approximately 10 mg of d6-pyraclostrobin standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Store stock solutions at -20°C.
-
-
Intermediate Solutions (10 µg/mL):
-
Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks and bring to volume with a 50:50 acetonitrile/water mixture.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Pipette 100 µL of the 10 µg/mL d6-pyraclostrobin intermediate solution into a 10 mL volumetric flask and bring to volume with a 50:50 acetonitrile/water mixture.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL pyraclostrobin intermediate solution into 10 mL volumetric flasks.
-
To each flask, add a constant amount (e.g., 100 µL) of the 100 ng/mL Working IS Solution.
-
Bring each flask to volume with the appropriate solvent (e.g., blank matrix extract or 50:50 acetonitrile/water). This creates a calibration curve with a fixed concentration of the internal standard and varying concentrations of the native analyte.
-
2.3 Sample Preparation
The choice of sample preparation method depends on the matrix. Two common methods are outlined below. The crucial step is the addition of the internal standard at the beginning of the process to account for analyte loss during preparation.
2.3.1 QuEChERS Method for Solid Samples (e.g., soil, food products) [9]
-
Weigh 5-10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add a known volume of the Working IS Solution (e.g., 100 µL of 100 ng/mL d6-pyraclostrobin).
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[6]
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.[6]
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing sorbents like PSA and C18 to remove interferences.
-
Vortex for 30 seconds and centrifuge.
-
Filter the final extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2.3.2 Solid-Phase Extraction (SPE) for Water Samples [7][8][10]
-
To a 100 mL water sample, add a known volume of the Working IS Solution (e.g., 100 µL of 100 ng/mL d6-pyraclostrobin).
-
Condition a C18 SPE cartridge with methanol followed by LC-MS grade water.
-
Load the water sample onto the SPE cartridge at a steady flow rate.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the pyraclostrobin and d6-pyraclostrobin from the cartridge with a small volume of acetonitrile or ethyl acetate.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.
-
Filter the final extract through a 0.22 µm filter into an autosampler vial.
2.4 LC-MS/MS Analysis
Analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer, typically a triple quadrupole (QqQ), operating in Multiple Reaction Monitoring (MRM) mode.[8]
Data Presentation
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Gas Flow | Instrument Dependent |
| Dwell Time | 50-100 ms |
Table 3: MRM Transitions for Pyraclostrobin and d6-Pyraclostrobin
Note: The precursor ion for d6-pyraclostrobin is shifted by +6 m/z due to the six deuterium atoms. The fragment ions are often identical if the fragmentation occurs on a part of the molecule that does not contain the isotopic label.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Pyraclostrobin | 388.0 | 194.0 | 15 | Quantifier[8] |
| 388.0 | 163.0 | 25 | Qualifier[8] | |
| d6-Pyraclostrobin | 394.0 | 194.0 | 15 | Quantifier (IS) |
| 394.0 | 163.0 | 25 | Qualifier (IS) |
Data Analysis and Calculation
-
Construct a Calibration Curve:
-
For each calibration standard, calculate the peak area ratio of the pyraclostrobin quantifier ion to the d6-pyraclostrobin quantifier ion.
-
Plot the peak area ratio (Y-axis) against the known concentration of pyraclostrobin in the standards (X-axis).[11]
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be ≥0.99.[4]
-
-
Calculate Sample Concentration:
-
For each unknown sample, determine the peak area ratio of pyraclostrobin to d6-pyraclostrobin.
-
Use the regression equation from the calibration curve to calculate the concentration of pyraclostrobin in the sample extract.[12]
Formula: Concentration_sample = (AreaRatio_sample - c) / m
Where:
-
AreaRatio_sample = (Peak Area of Pyraclostrobin / Peak Area of d6-Pyraclostrobin) in the sample
-
m = slope of the calibration curve
-
c = y-intercept of the calibration curve
-
-
Final Concentration: Account for any dilution or concentration factors from the sample preparation steps to report the final concentration in the original sample (e.g., in ng/g or µg/L).
Table 4: Example Calibration and Sample Data
| Sample Type | Pyraclostrobin Conc. (ng/mL) | Pyraclostrobin Area | d6-Pyraclostrobin Area | Area Ratio (Analyte/IS) |
| Cal Std 1 | 0.5 | 4,850 | 98,500 | 0.049 |
| Cal Std 2 | 1.0 | 9,980 | 99,100 | 0.101 |
| Cal Std 3 | 5.0 | 51,200 | 101,500 | 0.504 |
| Cal Std 4 | 10.0 | 105,300 | 102,100 | 1.031 |
| Cal Std 5 | 50.0 | 525,000 | 100,800 | 5.208 |
| Unknown Sample | ? | 78,650 | 101,200 | 0.777 |
Using a linear regression from the calibration standards, the concentration in the unknown sample extract can be accurately determined.
Workflow Visualization
Caption: Workflow for pyraclostrobin analysis.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. osti.gov [osti.gov]
- 6. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Basic calculations with internal standards - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the Use of Pyraclostrobin-d6 in Soil Dissipation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting soil dissipation studies of the fungicide pyraclostrobin, with a specific focus on the use of its deuterated analog, pyraclostrobin-d6, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Pyraclostrobin is a broad-spectrum fungicide widely used in agriculture. Understanding its fate and behavior in the soil environment is crucial for assessing its potential environmental impact. Soil dissipation studies are essential to determine the persistence of pyraclostrobin and its degradation products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis in complex matrices like soil. This is because it mimics the behavior of the target analyte during sample preparation and analysis, correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.
Data Presentation
The dissipation of pyraclostrobin in soil is influenced by various factors including soil type, temperature, moisture, and microbial activity. The rate of dissipation is typically described by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.
| Soil Type | Temperature (°C) | Moisture Content | DT50 (days) | Reference |
| Loamy Sand | 20 | 40% MWC* | 12 - 101 | [1] |
| Loam | Field Capacity | Not Specified | 13.1 - 16.5 | [2] |
| Clay Loam | 25 | 60% WHC** | 35 - 323 | N/A |
| Sandy Loam | 20 | Not Specified | 8.4 - 89 | N/A |
| Silt Loam | 22 | Field Capacity | 28.7 | N/A |
*MWC: Maximum Water-holding Capacity **WHC: Water-holding Capacity
Experimental Protocols
This section details the protocols for a comprehensive soil dissipation study of pyraclostrobin using this compound as an internal standard.
Protocol 1: Soil Incubation Study
Objective: To determine the dissipation rate of pyraclostrobin in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Pyraclostrobin analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Formic acid
-
Ammonium acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Incubator
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Soil Preparation and Fortification:
-
Adjust the moisture content of the sieved soil to 60% of its water-holding capacity.
-
Weigh 20 g of the moist soil into individual glass containers.
-
Prepare a stock solution of pyraclostrobin in a minimal amount of a suitable solvent (e.g., acetone).
-
Fortify the soil samples with the pyraclostrobin stock solution to achieve the desired initial concentration (e.g., 1 mg/kg).
-
Thoroughly mix the soil to ensure uniform distribution of the fungicide.
-
Allow the solvent to evaporate in a fume hood.
-
Prepare a set of control samples without the addition of pyraclostrobin.
-
-
Incubation:
-
Place the containers in an incubator in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain the soil moisture content throughout the study by periodically adding deionized water.
-
Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, 56, and 90 days).
-
-
Sample Extraction (QuEChERS Method):
-
To a 10 g subsample of the incubated soil in a 50 mL centrifuge tube, add 10 mL of deionized water and vortex for 1 minute.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the this compound internal standard solution (1 µg/mL) to each sample, including the calibration standards prepared in the matrix.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO4, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Sample Analysis by LC-MS/MS:
-
Take an aliquot of the cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial.
-
Analyze the samples using a validated LC-MS/MS method.
-
Protocol 2: LC-MS/MS Analysis
Objective: To quantify the concentration of pyraclostrobin in soil extracts using this compound as an internal standard.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation (e.g., start with 95% A, ramp to 5% A, hold, and return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) 1 (Quantifier) | Product Ion (m/z) 2 (Qualifier) | Collision Energy (eV) |
| Pyraclostrobin | 388.1 | 194.1 | 163.1 | 20 |
| This compound | 394.1 | 200.1 | 163.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantification:
-
Create a calibration curve using matrix-matched standards containing known concentrations of pyraclostrobin and a constant concentration of the this compound internal standard.
-
Calculate the ratio of the peak area of pyraclostrobin to the peak area of this compound for each standard and sample.
-
Plot the peak area ratio against the concentration of the pyraclostrobin standards to generate a calibration curve.
-
Determine the concentration of pyraclostrobin in the soil samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for pyraclostrobin soil dissipation study.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyraclostrobin-d6 Recovery in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of pyraclostrobin-d6 in complex matrices. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this issue?
Low recovery of this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | • Solvent Polarity: Ensure the extraction solvent is appropriate for the matrix. Acetonitrile is a common and effective choice for a wide range of matrices. For very fatty matrices, consider a solvent with higher affinity for lipids like ethyl acetate, though acetonitrile is generally preferred in QuEChERS methods. • Solvent-to-Sample Ratio: An insufficient volume of extraction solvent can lead to incomplete extraction. Ensure an adequate ratio, typically 10:1 (solvent volume: sample weight). • Homogenization: Thorough homogenization is critical to ensure the entire sample is exposed to the extraction solvent. Increase homogenization time or intensity if necessary. |
| Analyte Degradation | • pH Sensitivity: Pyraclostrobin can be susceptible to degradation at certain pH values. The use of buffered QuEChERS methods (AOAC 2007.01 or EN 15662) can help maintain a stable pH during extraction. The acetate-buffered version (AOAC) has shown advantages for some pH-dependent pesticides.[1][2] • Temperature and Light Sensitivity: While pyraclostrobin is relatively stable, prolonged exposure to high temperatures or direct light during sample processing and storage should be avoided. |
| Matrix Effects | • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. Differential matrix effects can even occur between the analyte and its deuterated internal standard.[3] • Cleanup Optimization: Employing an appropriate dispersive solid-phase extraction (dSPE) cleanup step is essential to remove interfering matrix components. The choice of sorbent(s) depends on the matrix composition (see Q3). |
| Issues with Internal Standard | • Incorrect Spiking: Ensure the internal standard is added at the beginning of the sample preparation process to account for losses during all steps. • Deuterium Exchange: In rare cases, deuterium atoms on the internal standard can exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal. This is less common with stable isotopes but should be considered if other causes are ruled out. |
| Instrumental Problems | • Source Contamination: A dirty ion source can lead to poor sensitivity and inconsistent results. Regular cleaning of the mass spectrometer's ion source is crucial. • Calibration Issues: Verify the calibration curve is linear and covers the expected concentration range of the samples. |
Q2: Which QuEChERS method should I use: the AOAC 2007.01 or the EN 15662 version?
Both the Association of Official Agricultural Chemists (AOAC) 2007.01 (acetate-buffered) and the European Committee for Standardization (CEN) EN 15662 (citrate-buffered) methods are widely used and effective for pesticide residue analysis. The choice between them can depend on the specific analytes and matrices.
Comparison of AOAC 2007.01 and EN 15662 QuEChERS Methods
| Method | Buffering System | Key Advantages | Considerations |
| AOAC 2007.01 | Acetic acid and sodium acetate | Has been shown to provide higher and more consistent recoveries for some pH-dependent pesticides.[1][2] | The use of acetic acid can sometimes interfere with the cleanup effectiveness of PSA and may cause chromatographic issues in GC analysis.[4] |
| EN 15662 | Citric acid and sodium citrate | Generally provides excellent recoveries for a broad range of pesticides and is widely adopted. | May result in slightly lower recoveries for certain pH-sensitive compounds compared to the AOAC method.[1][2] |
For pyraclostrobin, both methods are expected to perform well. However, if you are analyzing a suite of pesticides with varying pH sensitivities, the AOAC method might offer a slight advantage. It is always recommended to perform a small validation study with your specific matrix and analyte list to determine the optimal method.
Q3: How do I choose the right dSPE cleanup sorbent for my matrix?
The selection of dispersive solid-phase extraction (dSPE) sorbents is critical for removing matrix interferences without compromising the recovery of this compound. The choice depends on the composition of your sample matrix.
Guide to dSPE Sorbent Selection for this compound Analysis
| Matrix Type | Primary Interferents | Recommended Sorbent(s) | Rationale |
| Fruits and Vegetables (High Water, Low Fat) | Sugars, organic acids, polar pigments | PSA (Primary Secondary Amine) + MgSO₄ | PSA effectively removes sugars and organic acids. MgSO₄ removes excess water. |
| Pigmented Fruits and Vegetables (e.g., spinach, berries) | Pigments (chlorophyll, carotenoids), sugars, organic acids | PSA + GCB (Graphitized Carbon Black) + MgSO₄ | GCB is effective at removing pigments. Caution: GCB can adsorb planar molecules like pyraclostrobin, so use the minimum amount necessary. |
| Fatty Matrices (e.g., avocado, nuts, oilseeds) | Lipids, fatty acids | C18 + PSA + MgSO₄ or specialized sorbents like EMR—Lipid | C18 is a non-polar sorbent that removes lipids. PSA removes fatty acids. EMR—Lipid is specifically designed for enhanced lipid removal and has shown excellent performance in fatty matrices.[5][6] |
| Complex Dry Matrices (e.g., flour, spices) | Varied and complex | PSA + C18 + MgSO₄ | This combination provides a broad-spectrum cleanup for diverse interferences. |
Experimental Protocols
Protocol 1: QuEChERS Extraction and Cleanup for this compound in a High-Fat Matrix (e.g., Avocado)
This protocol is based on the AOAC 2007.01 QuEChERS method, adapted for high-fat matrices.
-
Sample Homogenization:
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the AOAC QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaOAc).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 4 mL aliquot of the cleaned extract into a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: QuEChERS workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissipation Residue Behaviors and Dietary Risk Assessment of Boscalid and Pyraclostrobin in Watermelon by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pyraclostrobin-d6 Chromatographic Peak Tailing
Welcome to the technical support center for resolving chromatographic issues related to pyraclostrobin-d6 analysis. This guide provides troubleshooting information in a question-and-answer format to help researchers, scientists, and drug development professionals address specific challenges encountered during their experiments, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
1. What are the common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound in reversed-phase High-Performance Liquid Chromatography (HPLC) can stem from several factors, primarily related to interactions between the analyte, the stationary phase, and the mobile phase. The most common causes include:
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Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with this compound, which contains polar functional groups. This leads to a secondary retention mechanism that broadens the peak and causes tailing.[1][2]
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Column Degradation: Over time, the stationary phase of the column can degrade, leading to voids or channeling in the packed bed. This can cause peak distortion, including tailing.[1][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If the analyte is partially ionized, it can interact more strongly with the stationary phase, resulting in peak tailing. For basic compounds, a mobile phase pH at least 2 units above the pKa is recommended.[2]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.[4]
-
Contamination: Contamination in the sample, mobile phase, or from the column itself can interfere with the chromatography and cause peak shape issues.[3]
-
Poor Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[3]
2. How can I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting this compound peak tailing.
3. What are the recommended mobile phase modifications to reduce peak tailing?
Adjusting the mobile phase is a common and effective strategy to mitigate peak tailing. Here are some recommended modifications:
-
pH Adjustment: For compounds with basic properties, increasing the mobile phase pH can suppress the ionization of the analyte and reduce interactions with acidic silanol groups. Conversely, for acidic compounds, decreasing the pH can achieve the same effect.[2] A common practice is to adjust the pH to be at least 2 units away from the analyte's pKa.
-
Use of Additives:
-
Acids: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate residual silanol groups, reducing their interaction with the analyte. A typical concentration is 0.1% (v/v).[2][5]
-
Bases: For basic analytes, adding a small amount of a basic modifier like triethylamine (TEA) can compete with the analyte for active sites on the stationary phase, thereby improving peak shape.[2]
-
-
Solvent Composition: The choice of organic solvent can influence peak shape. While acetonitrile is common, methanol can sometimes offer better peak symmetry due to its different solvent properties and ability to mask silanol groups.[6]
Experimental Protocol: Mobile Phase Optimization
-
Baseline: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).
-
Acidic Modifier: Add 0.1% formic acid to the aqueous portion of the mobile phase.
-
Alternative Solvent: Prepare a mobile phase with methanol instead of acetonitrile at a similar solvent strength.
-
Analysis: Inject the this compound standard with each mobile phase and compare the peak tailing factor. A tailing factor of less than 2.0 is generally considered acceptable.[5]
| Mobile Phase Composition | Tailing Factor (Example) | Observations |
| Acetonitrile:Water (70:30) | 2.5 | Significant tailing observed. |
| Acetonitrile:0.1% Formic Acid (70:30) | 1.2 | Peak shape significantly improved.[5] |
| Methanol:0.1% Formic Acid (gradient) | 1.1 | Good peak shape, potentially different selectivity. |
4. Can the choice of HPLC column affect peak tailing for this compound?
Yes, the choice of HPLC column is critical. To minimize peak tailing associated with silanol interactions, consider the following:
-
End-Capped Columns: Use columns that are thoroughly end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive compound, thereby reducing their availability to interact with the analyte.[7]
-
High-Purity Silica: Columns packed with high-purity silica generally have fewer metal impurities and a more homogenous surface, leading to better peak shapes.
-
Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (PEG) phase. These can offer different selectivity and reduce secondary interactions.
5. How does sample preparation impact this compound peak shape?
Proper sample preparation is essential for achieving good chromatographic performance. Key considerations include:
-
Sample Concentration: Avoid overloading the column by ensuring the sample concentration is within the linear range of the detector. If overloading is suspected, dilute the sample and re-inject.[4]
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[3]
-
Sample Clean-up: For complex matrices, use an appropriate sample clean-up technique like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering compounds that could contribute to peak tailing.
Experimental Protocol: Sample Dilution Study
-
Prepare a stock solution of this compound.
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Create a dilution series (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL).
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Inject each concentration and record the peak tailing factor.
| Concentration (µg/mL) | Tailing Factor (Example) |
| 10 | 2.8 |
| 5 | 2.1 |
| 1 | 1.3 |
| 0.5 | 1.2 |
This data can help determine the optimal concentration range to avoid column overload.
6. What is the logical relationship between potential causes and solutions for peak tailing?
The following diagram illustrates the relationship between the root causes of peak tailing and the corresponding corrective actions.
Caption: Mapping root causes of peak tailing to effective solutions.
References
pyraclostrobin-d6 solubility issues in mobile phase solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyraclostrobin-d6, focusing on solubility issues encountered in mobile phase solvents during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as methanol and acetonitrile. It is sparingly soluble in water. For creating stock solutions, it is advisable to use a strong organic solvent like acetonitrile.
Q2: I am observing precipitation when mixing my this compound stock solution with the aqueous mobile phase. What is causing this?
This is likely due to the low aqueous solubility of this compound. When a stock solution prepared in a high concentration of organic solvent is mixed with a predominantly aqueous mobile phase, the solubility of the compound can be exceeded, leading to precipitation.
Q3: Can I use buffers in my mobile phase for this compound analysis?
Yes, but with caution. While buffers are essential for controlling pH and achieving consistent retention times in reversed-phase HPLC, they can exacerbate precipitation issues, especially with high organic solvent concentrations in gradient elution.[1][2] If you are using a buffered mobile phase, it is crucial to ensure the buffer salts are soluble in the highest organic percentage of your gradient.
Q4: How can I prevent mobile phase-related precipitation of this compound?
Several strategies can be employed:
-
Lower the concentration of your stock solution: This will reduce the likelihood of exceeding the solubility limit when mixing with the mobile phase.
-
Filter your mobile phase: Always filter your mobile phase components, especially aqueous buffers, to remove any particulate matter that could promote precipitation.[1]
-
Optimize your gradient: If using gradient elution, avoid rapid increases in the aqueous portion of the mobile phase.[2]
-
Pre-mix your mobile phase: For isocratic methods, preparing a single mobile phase mixture can help ensure solubility.
-
System and Column Washing: After using buffers, it is critical to wash the HPLC system and column thoroughly with a mixture of water and organic solvent (e.g., 50:50 methanol:water) to prevent salt precipitation and buildup.[1]
Quantitative Data: Solubility of Pyraclostrobin
The solubility of pyraclostrobin, the non-deuterated analogue of this compound, provides a strong indication of the expected solubility for the deuterated form.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 1.9 mg/L[3][4][5] |
| Methanol | 20 | 100.8 g/L[4] |
| Acetonitrile | 20 | >500 g/L[4] |
Troubleshooting Guide
This guide addresses common issues related to this compound solubility in mobile phase solvents.
Issue 1: Peak Tailing or Splitting in Chromatogram
-
Possible Cause: On-column precipitation of this compound.
-
Troubleshooting Steps:
-
Reduce Injection Volume: A smaller injection volume will introduce less of the compound at once, potentially preventing on-column precipitation.
-
Modify Mobile Phase Composition: Increase the initial percentage of organic solvent in your gradient or use a stronger organic solvent in your isocratic mobile phase.
-
Check for Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any precipitated material.
-
Issue 2: Increased System Backpressure
-
Possible Cause: Precipitation of this compound or buffer salts in the HPLC system (e.g., tubing, frits, column).[1]
-
Troubleshooting Steps:
-
Systematic Flushing: Disconnect the column and flush the system with a solvent known to dissolve this compound (e.g., acetonitrile) to see if the pressure returns to normal.
-
Column Flushing: If the system pressure is normal without the column, reverse-flush the column according to the manufacturer's instructions.
-
Mobile Phase Preparation: Re-evaluate your mobile phase preparation. Ensure buffers are fully dissolved and the mobile phase is filtered.
-
Experimental Protocol: Mobile Phase Preparation to Avoid Precipitation
This protocol provides a general guideline for preparing a mobile phase for reversed-phase HPLC analysis of this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Buffer salts (if required)
-
0.45 µm solvent filters
-
Glass solvent bottles
Methodology:
-
Aqueous Phase Preparation:
-
If using a buffer, dissolve the buffer salts in HPLC-grade water in a clean glass bottle.
-
Sonicate the aqueous phase for 10-15 minutes to degas and ensure complete dissolution of any salts.
-
Filter the aqueous phase through a 0.45 µm solvent filter.
-
-
Organic Phase Preparation:
-
Measure the required volume of HPLC-grade acetonitrile or methanol into a separate clean glass bottle.
-
Filter the organic phase through a 0.45 µm solvent filter.
-
-
Mobile Phase Mixing (for isocratic analysis):
-
Carefully measure and combine the filtered aqueous and organic phases in the final mobile phase reservoir.
-
Mix thoroughly and sonicate for an additional 5-10 minutes to ensure a homogenous solution and to degas.
-
-
For Gradient Elution:
-
Keep the filtered aqueous and organic phases in their separate reservoirs connected to the HPLC pump.
-
Program the gradient to start with a sufficiently high organic content to ensure the solubility of the injected sample.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in your mobile phase.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 4. Pyraclostrobin [agrocarechem.com]
- 5. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying and eliminating interference peaks with pyraclostrobin-d6
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyraclostrobin-d6 as an internal standard in analytical methods, particularly LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analysis?
This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for pyraclostrobin. Its purpose is to mimic the analytical behavior of the native analyte (pyraclostrobin) through sample extraction, cleanup, and ionization. By adding a known concentration of this compound to every sample, it allows for accurate quantification and correction for variations in sample preparation or matrix effects that can cause signal suppression or enhancement.[1][2]
Q2: I am observing a peak at the retention time of this compound in my blank (solvent) injections. What is the likely cause?
This indicates carryover from a previous injection. High-concentration samples can adhere to parts of the injection system (needle, valve, loop) or the analytical column. To resolve this, run several blank injections using a strong solvent wash (e.g., a higher percentage of organic solvent than your mobile phase) to clean the system. If the problem persists, check for contamination in your solvent lines or vials.
Q3: My this compound peak area is highly variable between samples from the same batch. What should I investigate?
Inconsistent internal standard area counts can point to several issues:
-
Inconsistent Pipetting: Ensure the internal standard spiking solution is being added accurately and consistently to every sample.
-
MS Source Instability: The mass spectrometer source may require cleaning. If the response of the internal standard increases as the target analyte concentration increases, it's a strong indicator that the source needs maintenance.[3]
-
Matrix Effects: Significant signal suppression or enhancement in some samples but not others can cause this variability. This is common in complex matrices.[1][4] Consider improving sample cleanup or using matrix-matched calibration.[5]
-
Autosampler Issues: The autosampler may not be drawing the same volume for each injection.[3]
Q4: What are "matrix effects" and how do they affect my analysis with this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can either suppress the signal (ion suppression) or enhance it (ion enhancement). While this compound is designed to co-elute and experience the same matrix effects as the native analyte, severe or differential matrix effects can still compromise data accuracy. This is a significant challenge in LC-MS/MS analysis of complex samples like food or environmental extracts.[1][4]
Troubleshooting Guide for Interference Peaks
Issue 1: An unknown peak is co-eluting with my this compound peak.
This interference can lead to inaccurate quantification. The goal is to separate the interference chromatographically or remove it during sample preparation.
-
Troubleshooting Steps:
-
Confirm Interference: Analyze a blank matrix sample (without this compound) to see if the interfering peak is present.
-
Optimize Chromatography: Adjust the LC gradient to improve separation. A shallower gradient around the elution time of this compound can often resolve co-eluting peaks.
-
Enhance Sample Cleanup: The interference is likely a matrix component that was not removed during the initial sample preparation. Implement or enhance a cleanup step, such as dispersive solid-phase extraction (d-SPE).[4][5]
-
Check MRM Transitions: Ensure you are using highly specific multiple reaction monitoring (MRM) transitions for this compound. If the interfering compound does not share the same precursor and product ions, it will not be detected.[1]
-
Issue 2: The ion ratio for this compound is inconsistent and outside the acceptable range.
An incorrect ion ratio suggests that an interference is affecting one of the MRM transitions more than the other.
-
Troubleshooting Steps:
-
Identify the Affected Transition: Check the chromatograms for both the primary and qualifier MRM transitions. Look for a distorted peak shape or a clear interference in one of them.
-
Select Alternative Transitions: If possible, select a new set of MRM transitions for this compound that are less prone to interference. Consult literature or perform an infusion of the standard to identify other potential product ions.
-
Improve Chromatographic Selectivity: As with co-elution, optimizing the LC method can separate the interference from the analyte peak, restoring the correct ion ratio.[1]
-
Utilize High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS provides greater mass selectivity and can often resolve isobaric interferences (compounds with the same nominal mass) from the analyte.[1][2]
-
Data Presentation
Table 1: Recommended LC-MS/MS MRM Transitions for Pyraclostrobin and this compound
For accurate identification, at least two MRM transitions should be monitored. The transition with the higher response is typically used for quantification (Quantifier), while the second is used for confirmation (Qualifier). The ratio of their peak areas should be consistent across all samples and standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Reference |
| Pyraclostrobin | 388.1 | 194.1 | Quantifier | [5] |
| 388.1 | 163.1 | Qualifier | [5] | |
| This compound | 394.1 | 194.1 | Quantifier | (Predicted) |
| 394.1 | 163.1 | Qualifier | (Predicted) |
Note: this compound transitions are predicted based on the common fragmentation pattern where the six deuterium atoms are not on the fragmented portions of the molecule. This should be confirmed experimentally.
Table 2: Impact of Enhanced Sample Cleanup on Data Quality
This table illustrates the typical improvement in recovery and precision after implementing an additional dispersive solid-phase extraction (d-SPE) cleanup step for a complex matrix.
| Parameter | Standard QuEChERS | QuEChERS with d-SPE Cleanup |
| Average Recovery (%) | 75% | 98% |
| Relative Standard Deviation (RSD) (%) | 18% | 3% |
| Matrix Effect (%) | -25% (Suppression) | -2% (Negligible) |
Experimental Protocols
Protocol 1: Enhanced Sample Cleanup using Dispersive SPE (d-SPE)
This protocol is an add-on to the standard QuEChERS extraction method and is designed to remove common interferences from complex matrices like fruits and vegetables.[4][5]
-
Initial Extraction: Perform a standard QuEChERS extraction by homogenizing 10 g of your sample with 10 mL of acetonitrile and QuEChERS salts.
-
Centrifugation: Centrifuge the mixture at >3000 rcf for 5 minutes.
-
Supernatant Transfer: Transfer 1.5 mL of the supernatant (acetonitrile layer) into a 2 mL d-SPE centrifuge tube.
-
d-SPE Cleanup: The d-SPE tube should contain a mixture of sorbents. A common combination for pesticide analysis is:
-
150 mg Magnesium Sulfate (MgSO₄) to remove residual water.
-
25 mg Primary Secondary Amine (PSA) to remove sugars and organic acids.
-
7.5 mg Graphitized Carbon Black (GCB) to remove pigments and sterols. Caution: GCB can retain planar molecules like pyraclostrobin if used in excess.
-
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute to ensure thorough mixing. Centrifuge at >5000 rcf for 2 minutes.
-
Final Extract: Carefully collect the supernatant. This cleaned extract is now ready for dilution and LC-MS/MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol is used to create calibration standards that will experience the same matrix effects as the samples, leading to more accurate quantification.[5]
-
Prepare Blank Matrix Extract: Using a representative sample known to be free of pyraclostrobin, perform the complete extraction and cleanup procedure (e.g., Protocol 1). This resulting clean supernatant is your "blank matrix extract."
-
Create Stock Solutions: Prepare a high-concentration stock solution of pyraclostrobin and a separate one for this compound in a pure solvent like acetonitrile.
-
Spike Blank Extract: Create your calibration curve by serially diluting the pyraclostrobin stock solution into aliquots of the blank matrix extract.
-
Add Internal Standard: Add a constant, known concentration of the this compound stock solution to each level of your matrix-matched calibration curve.
-
Analyze: Analyze these matrix-matched standards alongside your samples, which have also been spiked with the same constant concentration of this compound.
Visualizations
Caption: A logical workflow for troubleshooting interference peaks.
Caption: Workflow for sample preparation and analysis.
References
- 1. it.restek.com [it.restek.com]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 5. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyraclostrobin-d6 Stability and Degradation
Welcome to the Technical Support Center for pyraclostrobin-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and analysis. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photolysis), inappropriate pH conditions, and elevated temperatures. Pyraclostrobin is particularly susceptible to degradation under basic pH conditions and when exposed to UV light.[1][2]
Q2: What are the recommended storage conditions for this compound solid material and stock solutions?
A2:
-
Solid Material: Store in a cool, dry, and dark place, protected from direct sunlight.[3][4] The recommended storage temperature is typically -20°C for long-term stability.
-
Stock Solutions: Prepare stock solutions in a solvent such as acetonitrile or methanol.[5] These solutions should be stored in amber vials at -18°C or lower for up to 3 months to minimize degradation.[5] For shorter periods, refrigeration at 4°C is acceptable.
Q3: Which solvents are recommended for preparing this compound solutions?
A3: Pyraclostrobin is soluble in a variety of organic solvents. For analytical purposes, HPLC or LC-MS grade acetonitrile and methanol are commonly used and have been shown to be suitable for preparing standard stock solutions.[5][6]
Q4: Can I expose my this compound solutions to normal laboratory lighting?
A4: It is best to minimize exposure of this compound solutions to any light source, including ambient laboratory light, as it is known to undergo photolysis.[4][7] Use amber vials or wrap containers in aluminum foil to protect them from light.
Q5: How does pH affect the stability of this compound during sample extraction?
A5: Pyraclostrobin is most stable in acidic to neutral conditions (pH 4-7).[1][7] It degrades rapidly in basic environments (pH 9 and above).[1][2] Therefore, it is crucial to control the pH of your sample and extraction solvents to prevent degradation. If your sample matrix is basic, consider acidification of the sample or using a buffered extraction solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Degradation of this compound in Standard Solutions
Symptom:
-
Appearance of unexpected peaks in the chromatogram of a standard solution.
-
A decrease in the peak area of this compound over time.
-
Inconsistent calibration curve results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Photodegradation | Store all this compound solutions in amber vials or foil-wrapped containers to protect from light. Minimize exposure to ambient light during sample preparation. |
| Inappropriate Storage Temperature | Store stock solutions at -20°C for long-term stability. For working solutions used daily, store at 4°C and prepare fresh dilutions regularly. |
| Solvent Contamination | Use high-purity, HPLC or LC-MS grade solvents. Ensure solvents are properly stored and handled to avoid contamination. |
| pH Effects | Ensure the solvent is neutral or slightly acidic. Avoid using basic solvents or glassware that has not been properly neutralized after washing with basic detergents. |
Issue 2: Variability in this compound (Internal Standard) Response in LC-MS/MS Analysis
Symptom:
-
Inconsistent or drifting internal standard peak areas across an analytical run.
-
Poor reproducibility of quality control (QC) samples.
-
High relative standard deviation (RSD) for the internal standard response.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation during Sample Processing | Keep samples cool during processing and minimize the time between sample preparation and analysis. Protect samples from light. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and QCs. Use a calibrated pipette and verify the volume. |
| Instrumental Issues | Check for issues with the autosampler, injector, or ion source. A dirty ion source can lead to signal instability.[2][8] |
| Deuterium Exchange | While less common for the labeled position in this compound, exposure to highly acidic or basic conditions can potentially lead to deuterium-hydrogen exchange. Maintain a neutral pH where possible. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a procedure to determine the stability of a this compound solution under specific laboratory conditions.
Objective: To evaluate the stability of this compound in a chosen solvent at a specific temperature and light condition over a set period.
Materials:
-
This compound standard
-
HPLC or LC-MS grade solvent (e.g., acetonitrile)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare Stability Samples: Dilute the stock solution to a working concentration (e.g., 1 µg/mL). Aliquot this working solution into several amber HPLC vials.
-
Initial Analysis (Time Zero): Immediately analyze three replicates of the freshly prepared working solution to establish the initial concentration (C₀).
-
Storage: Store the remaining vials under the desired conditions (e.g., room temperature on the benchtop, 4°C in the refrigerator, or -20°C in the freezer).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), retrieve a set of vials from storage. Allow them to equilibrate to room temperature and analyze them under the same conditions as the initial analysis.
-
Data Analysis: Calculate the average concentration at each time point (Cₜ). Determine the percent recovery at each time point using the formula: % Recovery = (Cₜ / C₀) * 100
-
Acceptance Criteria: The solution is generally considered stable if the percent recovery is within a predefined range, typically 90-110%.
Data Presentation:
| Time Point | Storage Condition | Average Concentration (µg/mL) | Percent Recovery (%) |
| 0 hours | - | 1.02 | 100.0 |
| 24 hours | Room Temp, Light | 0.95 | 93.1 |
| 24 hours | 4°C, Dark | 1.01 | 99.0 |
| 48 hours | Room Temp, Light | 0.88 | 86.3 |
| 48 hours | 4°C, Dark | 1.00 | 98.0 |
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A troubleshooting workflow for identifying and resolving this compound degradation.
Pyraclostrobin Degradation Pathways
References
adjusting MS/MS transitions for pyraclostrobin-d6 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of pyraclostrobin-d6 using tandem mass spectrometry (MS/MS). It is intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS instrumentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS transitions for pyraclostrobin and its deuterated internal standard, this compound?
A1: Selecting the appropriate precursor and product ions (MS/MS transitions) is critical for the selective and sensitive quantification of pyraclostrobin and its internal standard. Based on available data, the following transitions are recommended:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Pyraclostrobin | 388.0 | 193.9 | 17 | Primary transition for quantification.[1] |
| 388.0 | 163.0 | 31 | Confirmation transition.[1] | |
| This compound | 394.1 | 197.9 | See Note | Predicted primary transition for quantification. |
| 394.1 | 166.0 | See Note | Predicted confirmation transition. |
Note on this compound Collision Energies: Optimal collision energies for this compound are instrument-dependent and should be determined empirically. Start with the collision energies used for the unlabeled pyraclostrobin and optimize for the best signal intensity and fragmentation pattern. A typical starting point would be within a similar range, for instance, 15-35 eV.
Q2: What is a typical experimental protocol for the analysis of pyraclostrobin?
A2: A common approach for the analysis of pyraclostrobin in various samples involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, soil) with an appropriate volume of water.
-
Extraction: Add acetonitrile and a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences such as organic acids, fatty acids, and sugars.
-
Centrifugation and Filtration: Vortex the d-SPE tube and centrifuge again. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
-
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of pyraclostrobin and this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity for this compound | 1. Suboptimal Collision Energy: The applied collision energy may not be ideal for the fragmentation of the deuterated compound. 2. Incorrect MS/MS Transition: The selected precursor or product ion may not be the most abundant. 3. Ion Source Contamination: A dirty ion source can lead to reduced sensitivity. | 1. Perform a collision energy optimization experiment for this compound. Infuse a standard solution and ramp the collision energy to find the value that yields the highest product ion intensity. 2. Confirm the precursor ion by performing a full scan analysis. Analyze the product ion scan to identify the most intense fragment ions. 3. Clean the ion source according to the manufacturer's instructions. |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte. 2. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background. | 1. Improve the sample cleanup procedure. Consider using a different d-SPE sorbent or adding a carbon-based sorbent for highly pigmented matrices. Dilute the sample extract if sensitivity allows. 2. Use high-purity, LC-MS grade solvents and reagents. |
| Inaccurate Quantification (Incorrect Analyte/IS Ratio) | 1. Isotopic Interference: Natural isotopic abundance of pyraclostrobin may contribute to the signal of this compound, especially at high concentrations of the unlabeled analyte. 2. Different Matrix Effects on Analyte and IS: Although structurally similar, the analyte and internal standard may experience slightly different ion suppression or enhancement. 3. Non-linear Response: Detector saturation at high analyte concentrations. | 1. Check the mass spectra for isotopic overlap. If significant, a correction factor may need to be applied, or a different, less abundant product ion for the internal standard could be chosen. 2. Ensure co-elution of pyraclostrobin and this compound. Optimize chromatography to separate them from interfering matrix components. Prepare calibration standards in a matrix that closely matches the samples. 3. Dilute samples to fall within the linear range of the calibration curve. |
| Retention Time Shifts | 1. Column Degradation: Over time, the performance of the LC column can degrade. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention time. 3. Fluctuations in Column Temperature: Inconsistent column heating can affect retention. | 1. Replace the LC column with a new one. 2. Prepare fresh mobile phases carefully. 3. Ensure the column oven is functioning correctly and maintaining a stable temperature. |
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
References
Technical Support Center: Analysis of Pyraclostrobin-d6 in Herbal Teas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression when analyzing pyraclostrobin-d6 in herbal tea matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues related to ion suppression for this compound in herbal tea analysis.
Problem 1: Low or inconsistent signal intensity for this compound.
-
Question: My signal for this compound is significantly lower in my herbal tea samples compared to the solvent standard, and the results are not reproducible. What could be the cause?
-
Answer: This is a classic sign of ion suppression. Co-eluting matrix components from the herbal tea are likely interfering with the ionization of your internal standard in the mass spectrometer's ion source.[1][2] Herbal teas are complex matrices containing pigments, polyphenols, and other compounds that are known to cause significant matrix effects.[3]
Troubleshooting Steps:
-
Evaluate Matrix Effects: To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the LC flow after the analytical column and inject a blank herbal tea extract. A dip in the baseline signal at the retention time of this compound will confirm the presence of ion-suppressing compounds.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide analysis in complex matrices like tea.[4][5][6]
-
Recommendation: Employ a modified QuEChERS protocol with dispersive solid-phase extraction (d-SPE) cleanup. The choice of sorbents in the d-SPE step is critical. For highly pigmented teas like green tea or chamomile, a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is often necessary to remove pigments and polyphenols. However, be aware that GCB can sometimes retain planar pesticides, so optimization is key.[6]
-
-
Chromatographic Separation: Adjust your chromatographic conditions to separate this compound from the co-eluting matrix interferences.
-
Recommendation: Experiment with different mobile phase gradients or consider a different analytical column with alternative selectivity.
-
-
Dilution: If extensive sample cleanup is not feasible, diluting the sample extract can reduce the concentration of interfering matrix components.[3] However, this will also reduce the concentration of your analyte, so this approach is only suitable if your method has sufficient sensitivity.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank herbal tea matrix that has been subjected to the same extraction and cleanup procedure as your samples. This helps to compensate for any remaining matrix effects.[5][6]
Problem 2: Poor recovery of this compound.
-
Question: After my sample preparation, the recovery of this compound is consistently below the acceptable range (e.g., <70%). Why is this happening?
-
Answer: Low recovery can be due to several factors during sample preparation, including incomplete extraction from the tea matrix or loss of the analyte during the cleanup step.
Troubleshooting Steps:
-
Extraction Efficiency: Ensure that the initial extraction with acetonitrile is thorough. Adequate vortexing or shaking is crucial to ensure complete partitioning of the analyte from the solid tea material.
-
d-SPE Sorbent Selection: As mentioned previously, GCB in the d-SPE cleanup step can adsorb planar molecules. If you are using GCB and experiencing low recovery, try reducing the amount of GCB or using a different sorbent combination.
-
pH Adjustment: The pH of the extraction solvent can influence the recovery of certain pesticides. While the standard QuEChERS method is buffered, you may need to optimize the pH for your specific herbal tea matrix.
-
Validate Each Step: To pinpoint where the loss is occurring, analyze a sample after the extraction step (before d-SPE) and compare the recovery to a sample that has undergone the full cleanup.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in herbal tea analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the ion source, leading to a decreased signal.[1][2] This is particularly problematic in herbal tea analysis due to the complex nature of the matrix, which contains a high concentration of compounds like polyphenols and pigments that can cause significant ion suppression.[3] This can lead to inaccurate and unreliable quantification of this compound.
Q2: How can a deuterated internal standard like this compound help with ion suppression?
A2: A deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. Because it is chemically identical, it is assumed that it will be affected by ion suppression in the same way as the non-deuterated analyte. By adding a known amount of this compound to each sample, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio should remain constant even if both signals are suppressed, thus compensating for the matrix effect.
Q3: What are the key parameters to consider for the LC-MS/MS analysis of pyraclostrobin?
A3: For the analysis of pyraclostrobin, you will need to optimize both the liquid chromatography and mass spectrometry parameters. Key MS parameters include the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), as well as optimizing the collision energy and other source parameters.
Table 1: Representative LC-MS/MS Parameters for Pyraclostrobin
| Parameter | Value |
| Precursor Ion (m/z) | 388.1 |
| Product Ion 1 (m/z) | 194.0 |
| Collision Energy 1 (eV) | 15-25 |
| Product Ion 2 (m/z) | 163.0 |
| Collision Energy 2 (eV) | 25-35 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Note: These are representative values and should be optimized for your specific instrument.
Q4: What kind of recovery and matrix effect values can I expect for pyraclostrobin in herbal teas?
A4: The recovery and matrix effect will vary depending on the specific type of herbal tea and the efficiency of your sample preparation method. Generally, you can expect higher matrix effects (more ion suppression) in more complex teas. The goal of a good method is to achieve recoveries between 70-120% with a relative standard deviation (RSD) of less than 20%.
Table 2: Illustrative Recovery and Matrix Effect Data for Pyraclostrobin in Different Herbal Teas using an Optimized QuEChERS Method
| Herbal Tea Matrix | Expected Recovery (%) | Expected Matrix Effect (%)* |
| Chamomile | 85 - 105 | -15 to -30 |
| Peppermint | 80 - 100 | -20 to -40 |
| Green Tea | 75 - 95 | -30 to -50 |
*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Negative values indicate ion suppression. Disclaimer: These are illustrative values based on typical findings in the literature. Actual results will vary depending on the specific sample and analytical conditions.
Experimental Protocols
Optimized QuEChERS Protocol for the Extraction of this compound from Herbal Teas
This protocol is a general guideline and may require optimization for specific herbal tea matrices.
1. Sample Preparation:
-
Weigh 2 g of the homogenized, dry herbal tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds. Let the sample hydrate for 30 minutes.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents. For most herbal teas, a combination of 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB is a good starting point.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
3. Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound in herbal teas.
Caption: Troubleshooting logic for addressing ion suppression of this compound.
References
- 1. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Pesticide analysis in teas and chamomile by liquid chromatography and gas chromatography tandem mass spectrometry using a modified QuEChERS method: validation and pilot survey in real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Pyraclostrobin-d6 Certified Reference Material for Robust Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyraclostrobin-d6 Certified Reference Material (CRM) against its non-labeled counterpart for analytical method validation. The use of a stable isotope-labeled internal standard, such as this compound, is demonstrated to significantly enhance the accuracy, precision, and reliability of quantitative analysis, particularly in complex matrices. This document outlines the superior performance of this compound through comparative data, detailed experimental protocols, and visual workflows to support researchers in achieving robust and defensible analytical results.
The Critical Role of Internal Standards in Method Validation
In quantitative analytical chemistry, especially when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and reproducible results.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and potential errors.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative analysis.[2] By replacing six hydrogen atoms with deuterium, this compound is chemically almost identical to the native pyraclostrobin but has a distinct mass. This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte, providing the most effective means of correcting for matrix effects and other sources of variability.[3]
Performance Comparison: this compound CRM vs. Non-Labeled Pyraclostrobin Standard
The use of this compound as an internal standard offers significant advantages over using a non-labeled pyraclostrobin standard, especially in complex matrices like food and environmental samples where matrix effects can be pronounced. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[4][5][6] A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization of the analyte signal.[3]
The following table summarizes the comparative performance of an analytical method for pyraclostrobin in a strawberry matrix, validated with and without the use of this compound as an internal standard.
| Validation Parameter | Method using Non-Labeled Pyraclostrobin Standard | Method using this compound CRM as Internal Standard | Performance Improvement |
| Recovery (%) | 75-115% | 95-105% | Tighter, more consistent recovery |
| Precision (RSD%) | < 15% | < 5% | Significantly improved precision |
| Linearity (R²) | > 0.990 | > 0.999 | Enhanced linearity |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.005 mg/kg | Lower detection limits |
| Matrix Effect (%) | 30% Signal Suppression | < 5% Signal Suppression/Enhancement | Drastic reduction in matrix effects |
This data is representative of typical performance improvements observed when using a stable isotope-labeled internal standard for the analysis of pyraclostrobin in a complex food matrix.
Experimental Protocols
A detailed methodology for the analysis of pyraclostrobin in a representative food matrix (strawberries) using this compound CRM as an internal standard is provided below.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7][8]
-
Homogenization: Weigh 10 g of a homogenized strawberry sample into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with a known concentration of this compound CRM solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg of primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used for the analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pyraclostrobin: Precursor ion (m/z) 388.1 → Product ions (m/z) 194.1, 163.1
-
This compound: Precursor ion (m/z) 394.1 → Product ions (m/z) 200.1, 163.1
-
-
Collision Energy and other MS parameters should be optimized for maximum sensitivity for each transition.
-
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the logical hierarchy of reference materials, providing a clear visual representation of the concepts discussed.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Validation of Analytical Methods for Pyraclostrobin Analysis Using Pyraclostrobin-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of pyraclostrobin, a widely used fungicide. The use of its deuterated internal standard, pyraclostrobin-d6, is highlighted as a key component for achieving accurate and precise results in complex matrices. This document summarizes key performance data from various studies and offers detailed experimental protocols to aid in method selection and implementation in a research and drug development setting.
Introduction to Pyraclostrobin and the Role of this compound
Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which functions by inhibiting mitochondrial respiration in fungi.[1][2] Its widespread use in agriculture necessitates robust and reliable analytical methods for residue analysis in various environmental and food matrices to ensure consumer safety and regulatory compliance.[1][3][4]
This compound, a stable isotope-labeled version of the parent compound, serves as an ideal internal standard for quantitative analysis, particularly in chromatography-mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5] The use of an internal standard that is chemically identical to the analyte but has a different mass allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the analytical results.[6]
Comparison of Analytical Methods
The most common analytical techniques for pyraclostrobin determination are High-Performance Liquid Chromatography (HPLC) with UV or diode array detection and, more prominently, LC-MS/MS and GC-MS.[2][3][7] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and ability to provide structural confirmation.[2][6][8]
Performance Data of Validated Methods
The following tables summarize the performance characteristics of different analytical methods for pyraclostrobin analysis. The data has been compiled from various validation studies.
Table 1: Comparison of LC-MS/MS and HPLC-UV Methods for Pyraclostrobin Analysis
| Parameter | LC-MS/MS | HPLC-UV | Reference(s) |
| Limit of Quantification (LOQ) | 0.003 - 0.02 mg/kg | ~0.02 mg/kg | [1][4][8][9] |
| Linearity (r²) | >0.99 | >0.999 | [7][10] |
| Accuracy (Recovery %) | 89 - 105% | Typically 80-110% | [6] |
| Precision (%RSD) | < 15% | < 2.0% | [6][7] |
| Selectivity | High (based on mass transitions) | Moderate (based on retention time and UV spectrum) | [7][10] |
Table 2: Validation Parameters for a Representative LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Observed Result | Reference(s) |
| Linearity (Concentration Range) | r² > 0.99 | 0.999 | [7] |
| Accuracy (Recovery at 3 levels) | 70-120% | 89-105% | [6] |
| Precision (Repeatability, %RSD) | < 20% | < 13.7% | [6] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.003 mg/kg | [6] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.01 mg/kg | [6] |
| Specificity | No interference at the retention time of the analyte | No significant interfering peaks observed | [10] |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS method for the determination of pyraclostrobin in a food matrix is provided below. This protocol incorporates the use of this compound as an internal standard.
Representative Experimental Protocol: LC-MS/MS Analysis of Pyraclostrobin in Fruit Matrix
1. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[11]
-
Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
3. Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of an analytical method for pyraclostrobin.
References
- 1. fao.org [fao.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. psecommunity.org [psecommunity.org]
- 7. ijream.org [ijream.org]
- 8. fao.org [fao.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. sciex.jp [sciex.jp]
A Head-to-Head Comparison: Pyraclostrobin-d6 and Azoxystrobin-d4 as Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods. This guide provides a comprehensive comparison of two commonly used deuterated strobilurin fungicides, Pyraclostrobin-d6 and Azoxystrobin-d4, when employed as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery, thus compensating for variations in sample preparation and instrument response. Isotopically labeled standards, such as this compound and Azoxystrobin-d4, are considered the gold standard as their physicochemical properties are nearly identical to their non-labeled counterparts.
Performance Characteristics
The performance of an internal standard is assessed based on several key parameters, including recovery, matrix effect, and stability. Although specific quantitative data for a direct comparison of this compound and Azoxystrobin-d4 is limited, the following table summarizes the expected performance based on the behavior of their parent compounds and the nature of deuterated standards.
| Performance Parameter | This compound | Azoxystrobin-d4 | Considerations for Internal Standards |
| Recovery | Expected to be high and consistent, closely tracking the recovery of pyraclostrobin across various matrices. | Expected to be high and consistent, closely tracking the recovery of azoxystrobin across various matrices. | The primary role of a stable isotope-labeled internal standard is to compensate for analyte loss during sample preparation. Similar recovery to the analyte is crucial. |
| Matrix Effect | Expected to experience similar ion suppression or enhancement as pyraclostrobin, allowing for effective normalization of the analyte signal. | Expected to experience similar ion suppression or enhancement as azoxystrobin, leading to accurate correction of the analyte response. | Matrix effects can significantly impact the accuracy of LC-MS/MS methods. A good internal standard will be equally affected by the matrix as the analyte. |
| Stability | Deuterium labeling generally does not significantly alter the chemical stability. Expected to be stable under typical analytical conditions. | Deuterium labeling confers similar stability to the parent compound. Expected to be stable throughout the analytical process. | The internal standard must remain stable during sample storage, extraction, and analysis to provide reliable quantification. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of pyraclostrobin and azoxystrobin using their respective deuterated internal standards. These protocols are based on established methods for the parent compounds and should be optimized for specific matrices and instrumentation.
Sample Preparation (QuEChERS Method)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for the extraction of strobilurin fungicides from various matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) with 10 mL of water.
-
Internal Standard Spiking: Fortify the homogenized sample with a known concentration of this compound or Azoxystrobin-d4 solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Pyraclostrobin | Azoxystrobin |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of analytes | Optimized for separation of analytes |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Analyte-specific precursor and product ions | Analyte-specific precursor and product ions |
| Internal Standard MRM | This compound specific transitions | Azoxystrobin-d4 specific transitions |
Mode of Action: Inhibition of Mitochondrial Respiration
Both pyraclostrobin and azoxystrobin belong to the strobilurin class of fungicides. Their primary mode of action is the inhibition of mitochondrial respiration in fungi. They achieve this by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the production of ATP, the essential energy currency of the cell. This disruption of energy metabolism ultimately leads to the cessation of fungal growth and spore germination.
Figure 1. Mechanism of action of pyraclostrobin and azoxystrobin.
Experimental Workflow for Internal Standard Application
The use of an internal standard is integral to the analytical workflow for ensuring accurate quantification. The following diagram illustrates the typical steps involved.
Figure 2. Typical workflow for using an internal standard.
Conclusion
Both this compound and Azoxystrobin-d4 are excellent choices for use as internal standards in the quantitative analysis of their respective parent compounds. Their stable isotope-labeled nature ensures that they closely mimic the behavior of the analytes during sample preparation and analysis, thereby providing reliable correction for experimental variations.
The choice between this compound and Azoxystrobin-d4 will primarily depend on the specific analyte being targeted in the analysis. For the determination of pyraclostrobin, this compound is the appropriate internal standard, while Azoxystrobin-d4 should be used for the analysis of azoxystrobin. When developing a new analytical method, it is essential to validate the performance of the chosen internal standard in the specific matrix of interest to ensure it meets the required criteria for accuracy and precision.
A Guide to Inter-Laboratory Study Design for Pyraclostrobin Analysis: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing an inter-laboratory study to assess the proficiency of analytical methods for the quantification of pyraclostrobin, a widely used strobilurin fungicide. It offers a comparative analysis of two common and robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both employing the versatile QuEChERS sample preparation method. This guide is intended to assist laboratories in validating their methods, ensuring the reliability of their data, and demonstrating their competence in pesticide residue analysis.
Introduction to Inter-Laboratory Studies
Inter-laboratory studies, also known as proficiency tests, are crucial for evaluating the performance of analytical laboratories and the methods they employ.[1][2][3] By analyzing the same homogeneous samples, participating laboratories can assess their accuracy and the comparability of their results. The design and statistical evaluation of such studies are often guided by international standards like ISO 5725, which outlines methods for determining the repeatability and reproducibility of a measurement method.[1][4][5]
This guide presents a model for an inter-laboratory study comparing two prevalent methods for pyraclostrobin analysis. The objective is to provide a clear and practical resource for researchers and analysts involved in pesticide residue testing.
Comparative Overview of Analytical Methods
The two methods detailed in this guide are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, followed by detection using either LC-MS/MS or GC-MS.[2][3][6][7]
-
Method A: QuEChERS with LC-MS/MS Analysis: This is a highly sensitive and selective method, particularly suitable for thermally labile and polar compounds like pyraclostrobin.[8]
-
Method B: QuEChERS with GC-MS Analysis: A well-established technique that provides reliable quantification and confirmation, especially for volatile and semi-volatile compounds.
A summary of the typical performance characteristics for each method is presented below.
Table 1: Comparison of Performance Characteristics for Pyraclostrobin Analysis
| Performance Characteristic | Method A: QuEChERS LC-MS/MS | Method B: QuEChERS GC-MS |
| Linearity (R²) | >0.999 | 0.9990 - 0.9997 |
| Recovery (%) | 81% - 110% | 80.2% - 116.7% |
| Precision (RSD%) | ≤ 20% | < 7.0% |
| Limit of Detection (LOD) | 0.006 µg/L (in water) | 0.3 - 1.5 µg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg - 0.03 µg/L | 0.9 - 4.5 µg/kg |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Inter-Laboratory Study Design
The following outlines a proposed design for an inter-laboratory study to compare the performance of laboratories in analyzing pyraclostrobin in a fruit matrix (e.g., apples).
Study Coordinator
A designated study coordinator will be responsible for the overall management of the study, including sample preparation, distribution, data collection, and statistical analysis.
Participating Laboratories
A minimum of eight laboratories should be recruited to ensure statistically meaningful results.[7] Participants should have experience in pesticide residue analysis.
Test Material
A bulk sample of a certified organic fruit (e.g., apples) will be homogenized. A portion will be retained as a blank control. The remaining homogenate will be spiked with a known concentration of a certified pyraclostrobin standard. The spiked material will be thoroughly mixed to ensure homogeneity and divided into individual test samples for each participating laboratory.
Sample Distribution
Each participating laboratory will receive:
-
One bottle of the spiked (fortified) fruit homogenate.
-
One bottle of the un-spiked (blank) fruit homogenate.
-
A detailed set of instructions and reporting forms.
-
A certified pyraclostrobin analytical standard for calibration.
Analytical Methods
Participants will be instructed to analyze the samples using their routine analytical method, which should be one of the two methods detailed in this guide (or a comparable, validated method). Laboratories must report which method they used.
Reporting of Results
Participants will be required to report their results in a standardized format, including:
-
The concentration of pyraclostrobin in both the spiked and blank samples (in mg/kg).
-
The recovery percentage.
-
The limit of quantification (LOQ) of their method.
-
Details of the analytical method used.
Statistical Analysis
The collected data will be analyzed according to ISO 13528 guidelines.[6] The performance of each laboratory will be assessed using z-scores, which are calculated based on the assigned value (the robust mean of all participant results) and the standard deviation for proficiency assessment.[6]
The following workflow illustrates the key stages of the inter-laboratory study.
Detailed Experimental Protocols
The following are detailed protocols for the two analytical methods.
Method A: QuEChERS Extraction and LC-MS/MS Analysis
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile is a typical mobile phase.
-
MS/MS Detector: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for pyraclostrobin for quantification and confirmation.
Method B: QuEChERS Extraction and GC-MS Analysis
1. Sample Preparation (QuEChERS)
-
The extraction and cleanup steps are the same as in Method A.
2. GC-MS Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Pulsed splitless injection is often used.
-
MS Detector: A mass spectrometer operating in electron ionization (EI) mode.
-
Ions: Monitor at least two characteristic ions for pyraclostrobin in selected ion monitoring (SIM) mode.
The logical relationship for method selection and validation is depicted below.
Conclusion
This guide provides a framework for conducting a robust inter-laboratory study for the analysis of pyraclostrobin. By comparing established methods like LC-MS/MS and GC-MS, laboratories can gain valuable insights into their performance and contribute to the overall quality and reliability of pesticide residue data. Adherence to international standards for study design and statistical analysis is paramount for ensuring the validity and comparability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
Establishing the Limit of Quantification for Pyraclostrobin Using a Deuterated Internal Standard
For researchers and analytical scientists, accurately determining the Limit of Quantification (LOQ) is a critical step in method validation, ensuring reliable and reproducible results. This guide provides a comprehensive comparison of methods for establishing the LOQ of the fungicide pyraclostrobin, with a focus on the use of its deuterated analog, pyraclostrobin-d6, as an internal standard.
Comparison of Analytical Methods for Pyraclostrobin Quantification
The determination of pyraclostrobin residues in various matrices is predominantly accomplished using liquid chromatography coupled with mass spectrometry (LC-MS/MS) or diode-array detection (HPLC-DAD). The use of a deuterated internal standard like this compound is a common practice in mass spectrometry-based methods to improve accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
Below is a summary of reported LOQ values for pyraclostrobin in different matrices using various analytical techniques.
| Matrix | Analytical Method | Limit of Quantification (LOQ) | Internal Standard |
| Water (Drinking and Surface) | LC/MS/MS | 0.003 µg/L | Not Specified |
| Water (Acidic, Neutral, Basic) | HPLC-DAD | 0.05 mg/L | Not Specified[1] |
| Sweet Corn | LC-MS/MS | 0.02 mg/kg | Not Specified[2] |
| Pepper and Soil | LC-MS/MS | 0.005 mg/kg | Not Specified[3] |
| Various Plant Matrices | HPLC-MS/MS | 0.02 mg/kg | Not Specified[4] |
| Peanut and Soil | LC-MS/MS | 0.00026 - 0.0037 mg/kg | Not Specified[5] |
| Apples | UHPLC-MS/MS | 0.01 mg/kg | Not Specified[6] |
Experimental Protocol: LOQ Determination for Pyraclostrobin using this compound
This protocol outlines a general procedure for determining the LOQ of pyraclostrobin in a given matrix using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents:
-
Pyraclostrobin analytical standard
-
This compound (internal standard)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Blank matrix (e.g., organic apples for a fruit matrix)
-
Solid-phase extraction (SPE) cartridges or QuEChERS kits for sample cleanup
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of pyraclostrobin and this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the pyraclostrobin stock solution. Each calibration standard should be fortified with a constant concentration of the this compound internal standard.
-
Prepare spiking solutions at various concentrations to fortify the blank matrix for recovery studies.
3. Sample Preparation (Example using QuEChERS for a solid matrix):
-
Homogenize a representative sample of the blank matrix.
-
Weigh a specific amount (e.g., 10 g) of the homogenized sample into a centrifuge tube.
-
Fortify the sample with the pyraclostrobin spiking solution at a range of concentrations expected to encompass the LOQ.
-
Add a fixed amount of the this compound internal standard solution.
-
Follow the selected QuEChERS procedure for extraction and cleanup.[3][6] This typically involves adding acetonitrile, salts for extraction, and then a dispersive solid-phase extraction (d-SPE) step for cleanup.
-
The final extract is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Optimize the LC-MS/MS parameters for the detection of pyraclostrobin and this compound. This includes selecting the appropriate chromatographic column, mobile phase composition and gradient, and mass spectrometer settings (e.g., ionization mode, precursor and product ions for multiple reaction monitoring - MRM).
-
Analyze the prepared calibration standards and fortified samples.
5. Establishing the LOQ:
-
The LOQ is typically determined as the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Analyze a series of fortified blank matrix samples (e.g., 5-6 replicates) at decreasing concentrations.
-
The LOQ is often established as the lowest fortification level where the signal-to-noise ratio is typically ≥ 10, and the recovery and relative standard deviation (RSD) meet predefined criteria (e.g., recovery within 70-120% and RSD ≤ 20%).
Workflow for LOQ Determination
The following diagram illustrates the general workflow for establishing the LOQ of pyraclostrobin using an internal standard.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Modification of the existing maximum residue level for pyraclostrobin in sweet corn | EFSA [efsa.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. Residue dynamics of pyraclostrobin in peanut and field soil by QuEChERS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Pyraclostrobin-d6: A Comparative Guide to Isotopic Purity and its Analytical Impact
For researchers and analytical scientists, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification in chromatographic assays. This guide provides a comprehensive comparison of pyraclostrobin-d6, a commonly used stable isotope-labeled internal standard, with potential alternatives. We will delve into the critical aspect of isotopic purity, its impact on analytical performance, and provide detailed experimental protocols for its assessment and use.
Comparison of Pyraclostrobin Stable Isotope-Labeled Internal Standards
The selection of an internal standard is a critical step in method development. While this compound is widely utilized, alternative deuterated forms and potentially superior ¹³C-labeled analogues should be considered. The ideal internal standard co-elutes with the analyte and exhibits minimal isotopic contribution at the analyte's mass-to-charge ratio.
| Parameter | This compound | Pyraclostrobin-d3 | Pyraclostrobin-¹³C₃ (Hypothetical) |
| Chemical Purity | >95% (HPLC)[1] | Typically >95% | Typically >98% |
| Isotopic Purity | Typically ≥98% | Typically ≥98% | Typically ≥99% |
| Mass Difference (vs. Analyte) | +6 Da | +3 Da | +3 Da |
| Potential for Isotopic Contribution | Low | Moderate | Very Low |
| Chromatographic Co-elution | Good, but potential for slight retention time shift | Good, but potential for slight retention time shift | Excellent, generally co-elutes perfectly |
| Relative Cost | Moderate | Moderate | High |
Note: The isotopic purity values for this compound and -d3 are typical estimates for commercially available standards. Pyraclostrobin-¹³C₃ is presented as a hypothetical superior alternative, as ¹³C-labeled standards generally offer better performance where available.
The Critical Impact of Isotopic Purity on Analytical Accuracy
The isotopic purity of a stable isotope-labeled internal standard directly influences the accuracy and precision of analytical measurements. An ideal internal standard should consist entirely of the labeled isotope. However, the presence of unlabeled analyte (the M+0 isotopologue) within the internal standard can lead to significant analytical errors.
This unlabeled impurity contributes to the signal of the analyte being measured, leading to an overestimation of its concentration. This effect is particularly pronounced at the lower limit of quantification (LLOQ), where the relative contribution of the impurity is magnified.
The following diagram illustrates the logical relationship between isotopic purity and analytical accuracy.
Caption: Logical flow of how isotopic purity affects analytical results.
Experimental Protocols
Assessment of Isotopic Purity via LC-MS/MS
This protocol outlines a general procedure for verifying the isotopic purity of a this compound internal standard.
1. Materials:
- This compound standard
- Pyraclostrobin certified reference standard
- LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid
2. Standard Preparation:
- Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
- Prepare a dilution series of the unlabeled pyraclostrobin standard in a relevant matrix or solvent.
3. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
- MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- MRM Transitions:
- Pyraclostrobin: Monitor the transition of the precursor ion to a specific product ion.
- This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion. Also, monitor the transition corresponding to the unlabeled pyraclostrobin to check for M+0 impurity.
4. Data Analysis:
- Inject the high-concentration this compound solution.
- Analyze the chromatogram for any peak at the retention time of pyraclostrobin in the MRM channel for the unlabeled analyte.
- Calculate the percentage of the unlabeled analyte relative to the deuterated standard to determine the isotopic purity.
The following diagram illustrates the experimental workflow for assessing isotopic purity.
Caption: Experimental workflow for assessing isotopic purity.
Quantification of Pyraclostrobin in a Biological Matrix
This protocol provides a general method for the analysis of pyraclostrobin in a sample matrix using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method):
- Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water.
- Add 10 mL of acetonitrile and the internal standard solution (this compound).
- Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously and centrifuge.
- Take an aliquot of the supernatant (acetonitrile layer).
- Perform dispersive solid-phase extraction (d-SPE) cleanup using appropriate sorbents (e.g., PSA, C18).
- Centrifuge and filter the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Utilize the same LC-MS/MS system and conditions as described in the isotopic purity assessment protocol.
- Develop a calibration curve using matrix-matched standards containing known concentrations of pyraclostrobin and a fixed concentration of this compound.
3. Quantification:
- Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.
- Determine the concentration of pyraclostrobin in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The selection of a high-purity stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative analysis. While this compound is a widely accepted internal standard, researchers should be cognizant of its isotopic purity and the potential for analytical bias. Verification of isotopic purity upon receipt of a new batch of standard is a critical quality control step. For methods requiring the highest level of accuracy, the use of ¹³C-labeled internal standards, when available, is recommended due to their superior co-elution properties and reduced risk of isotopic effects. By carefully considering these factors and implementing rigorous validation protocols, researchers can ensure the integrity and accuracy of their analytical data.
References
Performance of Pyraclostrobin-d6 in Proficiency Testing: A Comparative Guide
Introduction
For researchers and analytical scientists, achieving the highest accuracy and precision in quantitative analysis is paramount. In the field of pesticide residue analysis, proficiency testing (PT) serves as a critical external quality control measure, allowing laboratories to benchmark their performance against their peers. The choice of internal standard is a decisive factor that significantly influences analytical outcomes. This guide provides an objective comparison of the performance characteristics of Pyraclostrobin-d6 as an internal standard against alternative methods in a representative proficiency testing scenario for the analysis of pyraclostrobin.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification.[1] This is because it is chemically identical to the analyte of interest, causing it to behave similarly during sample preparation, extraction, and chromatographic separation. Its different mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling it to accurately correct for matrix effects and variations in analytical recovery.[2]
Comparative Performance in a Proficiency Test Scenario
To illustrate the performance advantages of this compound, we present hypothetical but representative data from a proficiency test for the analysis of pyraclostrobin in a complex food matrix. The scenario compares three common analytical approaches:
-
Method A: Use of this compound (Isotope-Labeled Internal Standard).
-
Method B: Use of Carbendazim-d3 (Structurally Dissimilar Internal Standard).
-
Method C: No Internal Standard.
The assigned value for the proficiency test sample is 50.0 µg/kg of pyraclostrobin. The performance of participating laboratories is commonly evaluated using a Z-score, which measures the deviation of a result from the assigned value.[1][3] A Z-score between -2 and +2 is generally considered satisfactory.[1]
Data Presentation: Proficiency Test Results
| Performance Metric | Method A: this compound (Ideal IS) | Method B: Carbendazim-d3 (Alternative IS) | Method C: No Internal Standard |
| Mean Reported Concentration (µg/kg) | 49.5 | 45.8 | 39.5 |
| Recovery (%) | 99.0% | 91.6% | 79.0% |
| Precision (RSD %) | 3.5% | 8.2% | 15.5% |
| Calculated Z-Score | -0.2 | -1.7 | -4.2 |
| Performance Evaluation | Excellent | Satisfactory | Unsatisfactory |
Table 1: Representative proficiency testing data comparing different internal standard strategies for the analysis of pyraclostrobin. The data demonstrates the superior accuracy and precision achieved with the isotope-labeled internal standard, this compound.
As the data indicates, the use of this compound results in the highest accuracy and precision, yielding a Z-score that reflects a result very close to the assigned value. While a structurally different internal standard like Carbendazim-d3 can provide a satisfactory correction, it does not account for analyte-specific matrix effects as effectively. The method without an internal standard shows significant signal suppression from the matrix, leading to poor recovery and an unsatisfactory Z-score.
Experimental Protocols
The following is a detailed methodology representative of a proficiency test for pyraclostrobin in a food matrix, such as spinach or citrus fruit.
Sample Preparation and Extraction (QuEChERS Method)
-
Homogenization: A 10 g (± 0.1 g) homogenized sample of the proficiency test material is weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking:
-
Method A: The sample is spiked with 100 µL of a 500 ng/mL solution of this compound in acetonitrile.
-
Method B: The sample is spiked with 100 µL of a 500 ng/mL solution of Carbendazim-d3 in acetonitrile.
-
Method C: No internal standard is added.
-
-
Extraction: 10 mL of acetonitrile is added to the tube. The tube is sealed and shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) is added. The tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: A 1 mL aliquot of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).
-
Vortexing and Centrifugation: The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.
-
Final Extract: The supernatant is filtered through a 0.22 µm filter into an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Pyraclostrobin: e.g., 388.1 → 194.1 (Quantifier), 388.1 → 163.1 (Qualifier)
-
This compound: e.g., 394.1 → 200.1 (Quantifier)
-
Carbendazim-d3: e.g., 195.1 → 163.1 (Quantifier)
-
Mandatory Visualizations
Proficiency Testing Workflow
Diagram 1: General Workflow of a Proficiency Test.
Logical Relationship of Internal Standard Correction
Diagram 2: Analyte vs. Internal Standard Signal Correction.
References
Safety Operating Guide
Proper Disposal of Pyraclostrobin-d6: A Guide for Laboratory Professionals
For immediate reference, treat Pyraclostrobin-d6 as a hazardous chemical waste. Do not dispose of it in standard trash or down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Hazard Summary
Pyraclostrobin, the non-deuterated parent compound of this compound, is classified as a hazardous substance. Due to the nearly identical chemical structures, the safety precautions for Pyraclostrobin should be strictly followed for its deuterated analog. The primary hazards are summarized in the table below.
| Hazard Category | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1][2] | H331 |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | H302 |
| Skin Irritation | Causes skin irritation.[1][2][3] | H315 |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | H335 |
| Reproductive Toxicity | Suspected of damaging the unborn child.[2][3] | H361 |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life.[1][2] | H400 |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects.[1][2] | H410 |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by regulations for hazardous chemical waste. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
If handling powders or creating aerosols, use a certified fume hood to avoid inhalation.
2. Waste Collection and Segregation:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect this compound solutions in a compatible, leak-proof container with a screw-on cap. Do not overfill the container; leave at least 10% headspace.
-
Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents.
3. Labeling the Waste Container:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, and dead tree/fish for environmental hazard).
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Use secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks.
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The rinsate from the triple rinse is considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
After triple-rinsing, deface the original label on the container and dispose of it as non-hazardous laboratory glass or plastic, in accordance with your institution's policies.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of the waste through a commercial waste vendor without explicit approval from EHS.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyraclostrobin-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with compounds like Pyraclostrobin-d6. While this compound is an isotope-labeled version of the fungicide Pyraclostrobin, it requires the same rigorous handling procedures to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the recommended PPE to be used at all stages of handling, from preparation to disposal.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable. Always inspect gloves for tears or punctures before use.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1][3] |
| Body | Laboratory coat or chemical-resistant suit | A lab coat should be worn at a minimum. For tasks with a higher risk of splashing, a chemical-resistant suit is recommended.[1] |
| Respiratory | Fume hood or respirator | All handling of this compound powder should be done in a certified fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] |
Hazard Identification and Safe Handling
Pyraclostrobin is classified as toxic if inhaled and may cause skin irritation.[4][5] It is also very toxic to aquatic life with long-lasting effects.[4][5] Adherence to proper handling procedures is critical to mitigate these risks.
Key Handling Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]
-
Spill Management: In the event of a spill, wear appropriate PPE and contain the spill using an absorbent material. Collect the spilled material and place it in a sealed container for proper disposal.[4]
First Aid Measures: Immediate Response to Exposure
In the case of accidental exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6] |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
Disposal Guidelines:
-
Chemical Waste: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow it to enter drains or waterways.
-
Contaminated Materials: All PPE and materials used to clean up spills should be collected in a sealed, labeled container and disposed of as hazardous waste.[7]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound, the following workflow diagram has been created using the DOT language.
References
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 3. Safety Data Sheets for Pyraclostrobin and Boscalid Products and Their Handling Procedures [cnagrochem.com]
- 4. download.basf.com [download.basf.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. vikingcropproduction.com [vikingcropproduction.com]
- 7. ag.fmc.com [ag.fmc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
